(1-cyclopropyl-1H-pyrazol-3-yl)methanol
Beschreibung
BenchChem offers high-quality (1-cyclopropyl-1H-pyrazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclopropyl-1H-pyrazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
2201840-10-8 |
|---|---|
Molekularformel |
C7H10N2O |
Molekulargewicht |
138.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(1-cyclopropyl-1H-pyrazol-3-yl)methanol chemical structure properties
An In-depth Technical Guide to (1-cyclopropyl-1H-pyrazol-3-yl)methanol: Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
(1-cyclopropyl-1H-pyrazol-3-yl)methanol is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an exploration of its applications in modern drug discovery. The molecule's unique structure, which combines the metabolically stable and synthetically versatile pyrazole core with a bioisosteric cyclopropyl moiety, makes it a valuable synthon for creating novel chemical entities with desirable pharmacological profiles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction: The Strategic Value of the Cyclopropyl-Pyrazole Scaffold
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, including various cancers and viral infections.[1] Its metabolic stability, capacity for hydrogen bonding, and tunable electronic properties make it a cornerstone of modern drug design.[1] The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. This small, strained ring can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable hydrophobic interactions, and modulate the conformation of the parent molecule to optimize its fit within a biological target.
The compound (1-cyclopropyl-1H-pyrazol-3-yl)methanol merges these two valuable motifs. The N-cyclopropyl group offers a vector for exploring chemical space while maintaining the core pyrazole structure, and the hydroxymethyl group at the 3-position provides a versatile handle for further chemical elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns.
Physicochemical and Structural Properties
The fundamental properties of (1-cyclopropyl-1H-pyrazol-3-yl)methanol are critical for its application in synthesis and drug design. These properties influence its solubility, reactivity, and potential for forming intermolecular interactions.
| Property | Value | Source |
| CAS Number | 2201840-10-8 | [2][3] |
| Molecular Formula | C₇H₁₀N₂O | [2][3] |
| Molecular Weight | 138.17 g/mol | [2][4] |
| SMILES | OCC1=NN(C2CC2)C=C1 | [2] |
| Calculated LogP | 0.71 to -0.2 | [2][3][4] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 2 | [2] |
| Purity (Typical) | ≥97% | [2] |
Note: The variation in LogP values likely stems from different computational algorithms used by various databases.
Synthesis and Purification Protocol
The most direct and reliable synthesis of (1-cyclopropyl-1H-pyrazol-3-yl)methanol involves the reduction of its corresponding ester, methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.[3] This method is favored for its high yield and straightforward execution.
Causality Behind Experimental Choices
-
Reactant Choice: Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate is an ideal precursor as the ester functional group is readily and selectively reduced by strong hydride agents.
-
Reagent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent highly effective for converting esters to primary alcohols. Its high reactivity necessitates careful handling and an anhydrous environment.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice because it is inert to LiAlH₄ and effectively solubilizes both the starting material and the intermediate complexes.
-
Temperature Control: The reaction is initiated at 0 °C to moderate the initial exothermic reaction upon addition of the ester to the LiAlH₄ suspension. Allowing the reaction to proceed to room temperature ensures its completion.
-
Quenching: The sequential addition of water and sodium hydroxide is a standard Fieser workup. This procedure safely quenches the excess, highly reactive LiAlH₄, neutralizes the reaction, and precipitates the aluminum salts as a granular solid that is easily removed by filtration.
Step-by-Step Experimental Protocol
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Ester: Dissolve methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 30-60 minutes, or until TLC analysis indicates complete consumption of the starting material.[3]
-
Quenching (Workup): Carefully cool the mixture back to 0 °C. Sequentially and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Filtration: Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration through a pad of Celite. Wash the filter cake thoroughly with additional THF or ethyl acetate.
-
Isolation: Combine the organic filtrates and concentrate them under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford (1-cyclopropyl-1H-pyrazol-3-yl)methanol as a pure solid or oil.
Synthesis Workflow Diagram```dot
Caption: Conceptual binding of a drug candidate using the title compound as a core fragment.
Safety, Handling, and Storage
Proper handling of (1-cyclopropyl-1H-pyrazol-3-yl)methanol is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. [5][6]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [5][7]Avoid breathing dust or vapors. [5]Avoid contact with skin, eyes, and clothing. [5]Wash hands thoroughly after handling. [5]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][7]Keep away from incompatible materials such as strong oxidizing agents.
-
Spill Response: In case of a spill, clean up immediately. For solid spills, avoid generating dust. [5]Use dry cleanup procedures and place the material in a sealed container for disposal. [5]
Conclusion
(1-cyclopropyl-1H-pyrazol-3-yl)methanol is a high-value chemical building block with a compelling combination of structural features. Its robust pyrazole core, beneficial cyclopropyl group, and reactive hydroxymethyl handle provide medicinal chemists with a powerful tool for the synthesis of novel compounds. The straightforward and high-yielding synthesis further enhances its utility. As the demand for novel therapeutics with improved pharmacological properties continues to grow, the strategic application of well-designed synthons like (1-cyclopropyl-1H-pyrazol-3-yl)methanol will remain a critical component of successful drug discovery programs.
References
-
Moshang Chemical. (1-cyclopropyl-1H-pyrazol-3-yl)methanol | 2201840-10-8. [Link]
-
PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
-
PubChem. (1H-Pyrazol-3-yl)methanol. [Link]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
PubMed. Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Indian Chemical Society. A facile synthesis of pyrazole derivatives in neat WERSA. [Link]
-
MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. (1-cyclopropyl-1H-pyrazol-3-yl)methanol - CAS号 2201840-10-8 - 摩熵化学 [molaid.com]
- 4. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aaronchem.com [aaronchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Monograph: 1-Cyclopropyl-3-(hydroxymethyl)pyrazole
Abstract
1-Cyclopropyl-3-(hydroxymethyl)pyrazole (CAS: 2201840-10-8) represents a high-value molecular fragment in modern drug discovery. Distinguished by the metabolic robustness of the cyclopropyl moiety and the versatile vectorization potential of the hydroxymethyl group, this scaffold serves as a critical bioisostere for N-ethyl and N-isopropyl pyrazoles. This guide provides a comprehensive physicochemical profile, a validated regioselective synthetic protocol, and a structural analysis framework for researchers utilizing this building block in lead optimization.
Physicochemical Characterization
The utility of 1-cyclopropyl-3-(hydroxymethyl)pyrazole lies in its ability to introduce a rigid, lipophilic vector (the cyclopropyl group) while maintaining a low molecular weight, making it an ideal candidate for Fragment-Based Drug Design (FBDD).
Molecular Data Matrix
| Property | Value | Unit | Significance |
| Molecular Formula | - | Core stoichiometry | |
| Molecular Weight | 138.17 | g/mol | Ideal for FBDD (Rule of 3 compliant) |
| Exact Mass | 138.0793 | Da | Monoisotopic mass for HRMS verification |
| LogP (Calc) | 0.71 | - | Optimal lipophilicity for oral bioavailability |
| TPSA | 38.05 | High membrane permeability prediction | |
| H-Bond Donors | 1 | - | Hydroxyl group (-OH) |
| H-Bond Acceptors | 2 | - | Pyrazole |
| pKa (Conj. Acid) | ~2.5 | - | Weakly basic pyrazole nitrogen |
Solubility & Stability Profile
-
Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM). Moderate water solubility due to the hydroxymethyl group.
-
Stability: The cyclopropyl ring is metabolically stable compared to alkyl chains, resisting cytochrome P450 oxidation. The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid under standard oxidative conditions.
Synthetic Architecture
The synthesis of 1-cyclopropyl-3-(hydroxymethyl)pyrazole requires strict regiocontrol to distinguish between the 1,3- and 1,5-isomers. The protocol below prioritizes the formation of the 1,3-isomer via a condensation-reduction sequence.
Retrosynthetic Logic
The target molecule is accessed via the reduction of its corresponding ester. The ester is constructed through a regioselective Knorr-type condensation.
Figure 1: Synthetic pathway emphasizing the regioselective construction of the pyrazole core followed by functional group manipulation.
Detailed Experimental Protocol
Step 1: Regioselective Synthesis of Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
Principle: The use of hydrazine hydrochloride (acidic conditions) typically favors the formation of the 1,3-isomer over the 1,5-isomer when reacting with 1,3-dielectrophiles.
-
Reagents: Cyclopropylhydrazine hydrochloride (1.0 eq), Methyl 4-methoxy-2-oxobut-3-enoate (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve methyl 4-methoxy-2-oxobut-3-enoate in anhydrous ethanol (0.5 M concentration).
-
Add cyclopropylhydrazine hydrochloride in one portion at room temperature.
-
Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC/LCMS. -
Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in Ethyl Acetate and wash with saturated
(to neutralize HCl) and brine. -
Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes). The 1,3-isomer is typically less polar and elutes first compared to the 1,5-isomer (if present).
-
Step 2: Chemoselective Reduction to Alcohol
Principle: Conversion of the ester to the primary alcohol using a hydride donor.
-
Reagents: Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 eq),
(1.2 eq), Dry THF. -
Procedure:
-
Cool a solution of the ester in dry THF to
under nitrogen atmosphere. -
Add
(solution in THF) dropwise over 15 minutes. -
Stir at
for 1 hour, then allow to warm to room temperature for 1 hour. -
Quench: Fieser workup (Add
mL , mL 15% , mL ). -
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.
-
Purification: If necessary, purify via flash column chromatography (DCM/MeOH 95:5).
-
Structural Analysis & Identification
Validating the structure requires distinguishing the 1,3-substitution pattern from the 1,5-isomer.
NMR Signatures ( )
-
NMR:
-
Py-H5 (Position 5):
ppm (Doublet, Hz). -
Py-H4 (Position 4):
ppm (Doublet, Hz). -
-OH:
ppm (Singlet or broad singlet). -
Cyclopropyl CH:
ppm (Multiplet). -
Cyclopropyl
: Distinct multiplets at ppm.
-
-
NOESY Correlation:
-
Critical Check: A NOE signal between the Cyclopropyl CH and Py-H5 confirms the 1-position.
-
Absence of NOE between Cyclopropyl CH and the hydroxymethyl group confirms the 1,3-substitution (distance is too great). In the 1,5-isomer, steric proximity would likely yield a NOE signal.
-
Mass Spectrometry
-
ESI-MS:
. -
Fragmentation: Loss of cyclopropyl radical or loss of
are common fragmentation pathways.
Medicinal Chemistry Utility
The 1-cyclopropyl-3-(hydroxymethyl)pyrazole scaffold is a "privileged structure" in kinase and GPCR drug discovery.
Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.
-
Metabolic Stability: The cyclopropyl group prevents
-hydroxylation common in -ethyl groups, extending in vivo half-life. -
Vectorization: The 3-hydroxymethyl group is easily converted to an aldehyde (for reductive amination), a chloride (for
coupling), or oxidized to a carboxylic acid (for amide coupling), allowing rapid library expansion.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Codes: H315, H319, H335.
-
Handling:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Store at
under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alcohol.
-
References
-
Chemical Structure & Properties: PubChem Compound Summary for CID 83383735. National Center for Biotechnology Information (2025).Link
-
Regioselective Pyrazole Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] Synlett, 2006(19), 3267-3270. Link
-
Cyclopropyl in Drug Design: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry, 2016, 59(19), 8712-8756. Link
-
Synthetic Methodology: Deng, X., & Mani, N. S.[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008, 73(6), 2412-2415. Link
Sources
An In-Depth Technical Guide to (1-cyclopropyl-1H-pyrazol-3-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and significance of the versatile building block, (1-cyclopropyl-1H-pyrazol-3-yl)methanol.
Abstract
(1-cyclopropyl-1H-pyrazol-3-yl)methanol is a heterocyclic alcohol that has garnered significant interest within the medicinal chemistry landscape. Its unique structural composition, featuring a metabolically robust cyclopropyl group appended to a pharmacologically privileged pyrazole scaffold, makes it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, a detailed, field-proven synthetic protocol, and a discussion of its strategic application in modern drug discovery programs.
Core Molecular Identifiers
A precise understanding of a molecule's structure is fundamental to its application in research and development. The following table summarizes the key chemical identifiers for (1-cyclopropyl-1H-pyrazol-3-yl)methanol.
| Identifier | Value | Source |
| IUPAC Name | (1-cyclopropyl-1H-pyrazol-3-yl)methanol | N/A |
| CAS Number | 2201840-10-8 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| SMILES | OCC1=NN(C2CC2)C=C1 | [1] |
| InChI Key | ULCPALRSOKGSOD-UHFFFAOYSA-N | [2] |
The Strategic Importance in Medicinal Chemistry
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and anti-infective properties.[3] The metabolic stability of the pyrazole ring makes it an attractive component in the design of new therapeutic agents.
The incorporation of a cyclopropyl group further enhances the desirability of this scaffold. The cyclopropyl moiety is known to:
-
Improve Metabolic Stability: The strained ring system is less susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhance Potency: The rigid nature of the cyclopropyl group can confer a favorable conformation for binding to biological targets.
-
Modulate Physicochemical Properties: It can influence properties such as lipophilicity and aqueous solubility, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
The combination of these two structural motifs in (1-cyclopropyl-1H-pyrazol-3-yl)methanol makes it a highly valuable building block for the synthesis of novel compounds with potentially improved pharmacological profiles.
Synthesis and Characterization
The synthesis of (1-cyclopropyl-1H-pyrazol-3-yl)methanol is achieved through a two-step process, commencing with the synthesis of the precursor ester, methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate, followed by its reduction.
Synthesis of Methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate
A plausible and efficient method for the synthesis of the pyrazole core involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.
Diagram of the Synthetic Pathway for the Precursor:
Caption: Synthesis of the pyrazole ester precursor.
Experimental Protocol:
-
Formation of the 1,3-Dicarbonyl Intermediate: To a solution of sodium ethoxide in anhydrous ethanol at 0 °C, a mixture of cyclopropyl methyl ketone and diethyl oxalate is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature overnight.
-
Cyclocondensation: The resulting solution containing the ethyl 4-cyclopropyl-2,4-dioxobutanoate intermediate is then treated with methylhydrazine. The mixture is heated to reflux to facilitate the cyclization reaction.
-
Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate.
Reduction to (1-cyclopropyl-1H-pyrazol-3-yl)methanol
The final step is the reduction of the methyl ester to the primary alcohol using a powerful reducing agent like lithium aluminium hydride (LiAlH₄).
Diagram of the Reduction Step:
Caption: Reduction of the ester to the target alcohol.
Experimental Protocol:
-
Reaction Setup: A solution of methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for a short period, as indicated in some patent literature to be around 30 minutes, and then allowed to warm to room temperature.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature.
-
Isolation and Purification: The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude (1-cyclopropyl-1H-pyrazol-3-yl)methanol can be purified by column chromatography on silica gel to afford the final product.
Expected Characterization Data
-
¹H NMR: The spectrum would be expected to show signals for the cyclopropyl protons (multiplets), the pyrazole ring protons (singlets or doublets), the methylene protons of the methanol group (a singlet or doublet), and the hydroxyl proton (a broad singlet).
-
¹³C NMR: The spectrum would display distinct signals for the carbons of the cyclopropyl ring, the pyrazole ring, and the methylene carbon of the methanol group.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).
Safety and Handling
(1-cyclopropyl-1H-pyrazol-3-yl)methanol is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Lithium aluminium hydride is a highly reactive and pyrophoric reagent that reacts violently with water. It must be handled with extreme caution under a dry, inert atmosphere.
Conclusion
(1-cyclopropyl-1H-pyrazol-3-yl)methanol stands out as a strategically important building block for the synthesis of novel and potentially more effective drug candidates. Its synthesis, while requiring careful handling of reactive reagents, is achievable through established synthetic methodologies. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile synthon into their drug discovery pipelines, with the aim of developing next-generation therapeutics.
References
-
Moku Chemistry. (1-cyclopropyl-1H-pyrazol-3-yl)methanol. Available at: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Available at: [Link]
-
Chemguide. Reduction of carboxylic acids. Available at: [Link]
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
- Google Patents. PIPERAZINE DERIVATIVE, PREPARATION METHOD THEREFOR AND USE THEREOF.
Sources
Cyclopropyl Pyrazole Methanol: A Strategic Scaffold for Next-Gen Drug Discovery
[1]
Executive Summary
In the high-stakes arena of lead optimization, the 1-cyclopropyl-1H-pyrazole-4-methanol scaffold has emerged as a high-value building block, offering a precise solution to common medicinal chemistry bottlenecks. This motif synergizes the metabolic robustness of the cyclopropyl group with the privileged bioisosteric properties of the pyrazole ring, providing a superior alternative to traditional N-isopropyl or N-phenyl pharmacophores.
This technical guide dissects the utility of this scaffold, detailing its physicochemical advantages, industrial-scale synthetic access, and application in modulating ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
Part 1: Structural & Physicochemical Rationale[1]
The "Cyclopropyl Effect" in Metabolic Stability
The substitution of an N-alkyl group (ethyl, isopropyl) with an N-cyclopropyl moiety is a validated tactic to block CYP450-mediated oxidative dealkylation.
-
Mechanism: The C-H bonds in a cyclopropyl ring possess higher bond dissociation energy (approx. 106 kcal/mol) compared to secondary acyclic carbons (approx. 95 kcal/mol). This thermodynamic barrier significantly retards
-hydroxylation by cytochrome P450 enzymes. -
Lipophilicity & Solubility: The cyclopropyl group typically lowers logP compared to a phenyl ring while maintaining a similar space-filling volume, often improving aqueous solubility and reducing non-specific binding.
Pyrazole as a Bioisostere
The pyrazole ring serves as a robust bioisostere for amides, esters, and phenyl rings.
-
H-Bonding: The pyridine-like nitrogen (N2) acts as a weak hydrogen bond acceptor, while the methanol handle (after functionalization) can serve as a donor/acceptor.
-
pKa Modulation: N-cyclopropyl substitution exerts a unique electronic effect, lowering the basicity of the pyrazole relative to N-alkyl variants, which can reduce hERG channel liability often associated with basic amines.
Part 2: Synthetic Access & Methodologies[1][2]
Accessing the 1-cyclopropyl-1H-pyrazole-4-methanol building block requires navigating regioselectivity challenges. Two primary routes dominate the field: De Novo Cyclocondensation (Process Scale) and Chan-Lam Coupling (Discovery Scale).
Route A: De Novo Cyclocondensation (Industrial Preferred)
This route avoids regioselectivity issues by constructing the pyrazole ring after the N-cyclopropyl bond is formed.
-
Hydrazine Formation: Cyclopropylamine is converted to cyclopropylhydrazine hydrochloride via oxidative amination (using hydroxylamine-O-sulfonic acid or N-Boc-O-tosylhydroxylamine).
-
Cyclization: Condensation of cyclopropylhydrazine with a 1,3-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-oxopropanoate) yields the pyrazole ester exclusively as the 1-isomer.
-
Reduction: The ester is reduced to the methanol using LiAlH4 or DIBAL-H.
Route B: Chan-Lam Coupling (Discovery Preferred)
For rapid analoging, copper-catalyzed cross-coupling of commercially available pyrazoles with cyclopropylboronic acid is efficient.
-
Catalyst: Cu(OAc)₂ / 2,2'-Bipyridine.
-
Oxidant: Atmospheric Oxygen (1 atm) or dry air.
-
Key Advantage: Mild conditions (Room Temp to 60°C) tolerate sensitive functional groups.
Visualization: Synthetic Pathways
Caption: Comparison of De Novo Cyclocondensation (Route A) and Chan-Lam Coupling (Route B) for accessing the target scaffold.
Part 3: Medicinal Chemistry Applications (Case Studies)
Case Study: CB1 Receptor Antagonists
In the development of Cannabinoid Type 1 (CB1) receptor antagonists for metabolic syndrome, researchers faced metabolic instability with N-ethyl pyrazole leads.[1]
-
Problem: The N-ethyl group was a "metabolic hotspot," undergoing rapid oxidation to the unstable hemiaminal.
-
Solution: Replacement with the N-cyclopropyl motif (Compound 11r in Szabó et al.) maintained potency (Ki < 5 nM) while significantly extending microsomal half-life.
-
Outcome: The cyclopropyl group acted as a "conformational lock," improving entropy of binding while blocking the oxidative soft spot.
Strategic Decision Tree: When to Use This Scaffold?
Caption: SAR Decision Tree for implementing the N-cyclopropyl pyrazole scaffold in lead optimization.
Part 4: Experimental Protocols
Protocol: Chan-Lam Coupling for N-Cyclopropylation
This protocol is optimized for installing the cyclopropyl group onto a pre-existing pyrazole ester.
Reagents:
-
Methyl 1H-pyrazole-4-carboxylate (1.0 equiv)
-
Cyclopropylboronic acid (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)
-
2,2'-Bipyridine (1.0 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a stir bar, add the pyrazole substrate (1.0 mmol), cyclopropylboronic acid (2.0 mmol), Cu(OAc)₂ (1.0 mmol), 2,2'-bipyridine (1.0 mmol), and Na₂CO₃ (2.0 mmol).
-
Solvation: Add DCE (10 mL, 0.1 M concentration).
-
Activation: Heat the mixture to 70°C under an atmosphere of dry air (or attach an O₂ balloon for faster kinetics). Vigorously stir for 16–24 hours.
-
Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to yield Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate .
Protocol: Reduction to Methanol
Reagents:
-
Methyl 1-cyclopropyl-1H-pyrazole-4-carboxylate (1.0 equiv)
-
LiAlH4 (1.2 equiv) or DIBAL-H (2.5 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Dissolve the ester (1.0 mmol) in anhydrous THF (5 mL) and cool to 0°C under N₂.
-
Reduction: Slowly add LiAlH4 (1.0 M in THF, 1.2 mL) dropwise.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour. Monitor by TLC/LCMS.
-
Quench: Cool to 0°C. Perform Fieser quench (add water, then 15% NaOH, then water). Stir until a white granular precipitate forms.
-
Isolation: Filter the precipitate, dry the organic phase over MgSO₄, and concentrate to yield (1-cyclopropyl-1H-pyrazol-4-yl)methanol .
Part 5: Physicochemical Data Summary[1]
| Property | N-Methyl Pyrazole | N-Isopropyl Pyrazole | N-Cyclopropyl Pyrazole | N-Phenyl Pyrazole |
| LogP (Calc) | 0.5 | 1.2 | 1.1 | 2.5 |
| Metabolic Stability | High | Low (Dealkylation) | High (Blocked) | High |
| Rigidity | High | Low (Rotatable) | High (Semi-rigid) | High |
| Electronic Effect | Donor (+I) | Donor (+I) | Weak Donor | Acceptor (-I/M) |
References
-
Szabó, G. et al. (2009).[1] Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists.[1] Journal of Medicinal Chemistry, 52(14), 4329–4337. Link
-
Qiao, J. X. & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Synthesis, 2011(6), 829-856. (Foundational work on Chan-Lam coupling).
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Commercially Available Building Block: 1-Cyclopropyl-1H-pyrazole-4-methanol (CAS: 1780993-51-2).[2][3][4] Available from Fluorochem, Enamine, and Sigma-Aldrich.
Sources
- 1. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eMolecules (1-Cyclopropyl-1H-pyrazol-4-yl)methanol | 1780993-51-2 | MFCD28550088 | Fisher Scientific [fishersci.com]
- 3. (1-Cyclopropyl-1H-pyrazol-4-yl)methanol | CymitQuimica [cymitquimica.com]
- 4. eMolecules (1-Cyclopropyl-1H-pyrazol-4-yl)methanol | 1780993-51-2 | MFCD28550088 | Fisher Scientific [fishersci.com]
Solvation Dynamics and Kinetic Solubility Profiling of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol in Dimethyl Sulfoxide (DMSO)
Executive Summary
In modern drug discovery and medicinal chemistry, the reliability of high-throughput screening (HTS) and assay development hinges on the precise solvation of chemical building blocks. (1-Cyclopropyl-1H-pyrazol-3-yl)methanol (CAS: 2201840-10-8) is a highly versatile, low-molecular-weight polar fragment. While its structural features make it an excellent candidate for fragment-based drug design, its behavior in storage solvents—specifically Dimethyl Sulfoxide (DMSO)—dictates its utility downstream.
This technical whitepaper provides an in-depth analysis of the solvation mechanics of (1-cyclopropyl-1H-pyrazol-3-yl)methanol in DMSO, detailing the causality behind its solubility profile, the critical impact of solvent hygroscopicity, and a self-validating protocol for kinetic solubility determination.
Physicochemical Profiling & Solvation Mechanics
To understand why (1-cyclopropyl-1H-pyrazol-3-yl)methanol exhibits excellent solubility in DMSO, we must analyze the thermodynamic interactions between the solute's functional groups and the solvent's microenvironment. DMSO is a highly polar aprotic solvent with a strong dipole moment and a highly electronegative sulfoxide oxygen, making it an exceptional hydrogen-bond acceptor.
Causality of Solvation
-
Hydroxyl Group (-OH): The primary alcohol acts as a potent hydrogen-bond donor. It forms strong, stable hydrogen bonds with the sulfoxide oxygen of DMSO, driving the primary thermodynamic dissolution of the crystal lattice.
-
Pyrazole Ring: The nitrogen atoms in the pyrazole ring act as hydrogen-bond acceptors and participate in strong dipole-dipole interactions with the solvent.
-
Cyclopropyl Moiety: While lipophilic, the small steric footprint of the cyclopropyl group is easily accommodated by the hydrophobic methyl groups of DMSO, creating a favorable amphiphilic solvation shell.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters of (1-cyclopropyl-1H-pyrazol-3-yl)methanol and their direct impact on DMSO solvation mechanics[1].
| Parameter | Value | Causality / Impact on Solvation |
| CAS Number | 2201840-10-8 | Unique chemical identifier for procurement and library registration[2]. |
| Molecular Weight | 138.17 g/mol | Low molecular weight facilitates rapid diffusion and reduces the energy required to disrupt the solid crystal lattice[1]. |
| Formula | C7H10N2O | Contains polar heteroatoms (N, O) ideal for engaging in non-covalent interactions with polar aprotic solvents[1]. |
| Calculated LogP | -0.2 | Indicates slight hydrophilicity. The compound is highly compatible with the amphiphilic nature of DMSO[1]. |
| H-Bond Donors | 1 (-OH group) | Forms primary hydrogen bonds with the sulfoxide oxygen of DMSO. |
| H-Bond Acceptors | 2 (Pyrazole N, Hydroxyl O) | Interacts with the slightly electropositive sulfur atom in the DMSO molecule. |
| Estimated DMSO Solubility | >100 mM | Excellent solubility profile, allowing for the creation of highly concentrated stock solutions for acoustic dispensing (e.g., ECHO). |
Critical Handling: The Hygroscopicity Paradigm
A major point of failure in HTS is the degradation of stock solutions due to the hygroscopic nature of DMSO. When exposed to atmospheric moisture, DMSO rapidly absorbs water, which fundamentally alters the solvent's dielectric constant and disrupts the hydrogen-bonding network[3].
For amphiphilic compounds like (1-cyclopropyl-1H-pyrazol-3-yl)methanol, the introduction of water into the DMSO stock forces the lipophilic cyclopropyl groups to aggregate, leading to micro-precipitation. This phenomenon drastically reduces the actual concentration of the compound in the assay, leading to false negatives and skewed structure-activity relationship (SAR) data[4].
Mechanism of DMSO hydration leading to solvation shell disruption and compound precipitation.
Self-Validating Experimental Protocol: Kinetic Solubility Profiling
To accurately determine the kinetic solubility of (1-cyclopropyl-1H-pyrazol-3-yl)methanol for biological assays, a laser nephelometry approach is recommended. Nephelometry detects undissolved particles via light scattering, providing a direct, non-destructive physical readout of precipitation[5].
Quality Control Matrix (Self-Validation)
A protocol is only as reliable as its internal controls. To ensure the nephelometer is accurately distinguishing between true solubility and artifactual scattering, the following controls MUST be included on every plate:
| Control Type | Reagent/Compound | Expected Outcome | Causality / Purpose |
| Negative Control | Caffeine | No light scattering (Baseline) | Validates that the buffer and DMSO do not intrinsically scatter light. |
| Positive Control | Amiodarone | High light scattering | Validates the nephelometer's sensitivity to micro-precipitates. |
| Vehicle Blank | 1% DMSO in Buffer | Baseline scattering | Establishes the background optical density of the solvent system. |
Step-by-Step Methodology
-
Preparation of Anhydrous DMSO Stock:
-
Action: Dissolve solid (1-cyclopropyl-1H-pyrazol-3-yl)methanol in 100% anhydrous DMSO to create a 10 mM primary stock.
-
Causality: Using anhydrous DMSO prevents premature hydration-induced precipitation. The stock must be aliquoted into single-use tubes to avoid freeze-thaw cycles that promote compound aggregation[3].
-
-
Serial Dilution in DMSO:
-
Action: Perform a 12-point serial dilution of the compound in DMSO across a 96-well plate.
-
Causality: Diluting in DMSO before adding to the aqueous buffer ensures that the final concentration of DMSO in the assay remains constant (e.g., exactly 1%) across all test concentrations. Variable DMSO concentrations would confound both solubility limits and downstream biological readouts[6].
-
-
Aqueous Buffer Addition:
-
Action: Rapidly transfer 2 µL of each DMSO dilution into 198 µL of aqueous buffer (e.g., PBS pH 7.4) using an automated liquid handler[7].
-
Causality: Rapid addition ensures uniform mixing and prevents localized supersaturation, which can cause anomalous nucleation.
-
-
Incubation and Equilibration:
-
Action: Shake the plate at 300 RPM for 2 minutes, then incubate at 25°C for 2 hours.
-
Causality: Kinetic solubility is a time-dependent measurement. A 2-hour incubation allows the system to reach a metastable state, mimicking the timeframe of a standard biochemical assay[8].
-
-
Nephelometric Analysis:
-
Action: Scan the plate using a laser nephelometer. Plot the intensity of scattered light versus compound concentration.
-
Causality: The concentration at which the light scattering significantly deviates from the vehicle blank baseline is recorded as the kinetic solubility limit (kick-off point)[7].
-
Kinetic solubility workflow utilizing nephelometry and self-validating internal controls.
References
-
Molaid. (1-cyclopropyl-1H-pyrazol-3-yl)methanol | 2201840-10-8. Retrieved from[Link][1]
-
ResearchGate. In situ DMSO hydration measurements of HTS compound libraries. Retrieved from [Link][4]
-
Cambridge University Press. Essentials for High-Throughput Screening Operations. Retrieved from [Link][6]
-
PubMed / NIH. In vitro solubility assays in drug discovery. Retrieved from [Link][5]
-
Bio-protocol. Determination of Kinetic Solubility. Retrieved from[Link][7]
Sources
- 1. (1-cyclopropyl-1H-pyrazol-3-yl)methanol - CAS号 2201840-10-8 - 摩熵化学 [molaid.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essentials for High-Throughput Screening Operations (Chapter 8) - Chemical Genomics [cambridge.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Safety & Application Guide: 1-Cyclopropyl-1H-pyrazole-3-methanol
Document Control:
-
Subject: 1-Cyclopropyl-1H-pyrazole-3-methanol
-
Version: 2.0 (Technical Whitepaper Edition)
Executive Summary: The Pharmacophore Perspective
In the landscape of modern drug discovery, 1-cyclopropyl-1H-pyrazole-3-methanol represents more than a mere reagent; it is a strategic scaffold. The pyrazole ring serves as a robust bioisostere for phenyl and heteroaryl rings, often improving water solubility and hydrogen bonding potential. Crucially, the N1-cyclopropyl substituent is a privileged motif in medicinal chemistry. Unlike flexible alkyl chains, the cyclopropyl group introduces conformational rigidity and metabolic stability (blocking P450 oxidation sites), while enhancing lipophilicity and blood-brain barrier (BBB) permeability without a significant molecular weight penalty.
This guide synthesizes critical safety data with application-specific insights, designed for researchers utilizing this compound as a linker or headgroup in kinase inhibitors, CB1 antagonists, and anti-inflammatory agents.
Part 1: Chemical Identity & Physicochemical Profiling
Understanding the physical behavior of this compound is the first line of defense in safety and the first step in successful synthesis.
Substance Identification
| Parameter | Technical Detail |
| Chemical Name | (1-Cyclopropyl-1H-pyrazol-3-yl)methanol |
| Common Synonyms | 1-Cyclopropyl-3-hydroxymethylpyrazole |
| CAS Number | 2201840-10-8 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| SMILES | OCC1=NN(C2CC2)C=C1 |
| Structure Type | Heterocyclic Primary Alcohol |
Physicochemical Properties & Implications
| Property | Value | Experimental Implication |
| Physical State | Solid (Crystalline) | Likely to generate dust during weighing; requires local exhaust ventilation (LEV). |
| LogP (Calc) | ~0.71 | Moderate lipophilicity; suitable for organic extraction (DCM/EtOAc) but requires drying agents (MgSO₄) to remove residual water. |
| TPSA | 38.05 Ų | Good membrane permeability predictor; suggests high oral bioavailability potential in derivatives. |
| pKa | ~13-14 (Alcohol) | Weakly acidic hydroxyl; requires strong bases (NaH, KOtBu) for O-alkylation or nucleophilic substitution. |
| Solubility | DMSO, Methanol, DCM | Protocol Note: Dissolve in DMSO for biological assays to prevent precipitation in aqueous buffers. |
Part 2: Hazard Identification & Risk Management (GHS)
As a Senior Application Scientist, I interpret GHS codes not just as warnings, but as operational directives. The presence of the hydroxymethyl group combined with the nitrogen-rich heterocycle suggests reactivity that can irritate mucous membranes.
GHS Classification (29 CFR 1910.1200 / EU CLP)
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[4] | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[3][5] | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation.[5] | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Operational Safety Logic
-
The "Dust" Vector: The H335 (Respiratory Irritation) designation implies that this solid can sublime or aerosolize easily during handling.
-
Control: Do not weigh on an open bench. Use a static-free spatula inside a fume hood.
-
-
The "Contact" Vector: H319 (Eye Irritation) is critical.[3] Pyrazoles can crystallize on the cornea if dust contacts the eye fluid.
-
Control: Safety goggles are mandatory. Face shields are recommended during scale-up (>10g).
-
Part 3: Synthesis & Application Context[7]
To use this compound effectively, one must understand its origin and its reactivity profile. The primary utility of 1-cyclopropyl-1H-pyrazole-3-methanol is its conversion into halides or aldehydes for coupling reactions (e.g., Suzuki-Miyaura, nucleophilic substitution).
Synthesis Workflow (Reverse Engineering)
The highest purity grade is typically accessed via the reduction of the corresponding ester. This method avoids the regioselectivity issues often found in direct cyclization.
Figure 1: Standard synthetic route via ester reduction. Note the Fieser workup is critical to prevent aluminum emulsion formation, ensuring high yield.
Handling & Storage Protocols
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The cyclopropyl ring is strained; while generally stable, oxidative stress or acidic environments could theoretically induce ring-opening or degradation over long periods.
-
Hygroscopicity: Primary alcohols can absorb moisture.
-
Self-Validating Step: Before use in water-sensitive reactions (e.g., Appel reaction to alkyl chloride), perform a Karl Fischer titration or dry the compound via azeotropic distillation with toluene.
-
Part 4: Emergency Response & Toxicology
This section outlines the "If/Then" logic for accidents.
First Aid Response Matrix
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Irrigate for 15 mins with saline/water. Lift eyelids.[3] | Pyrazoles are weak bases; immediate dilution prevents chemical burns to the conjunctiva. |
| Skin Contact | Wash with soap and water.[3][5][6] Do not use ethanol. | Ethanol acts as a permeation enhancer, potentially driving the compound deeper into the dermis/bloodstream. |
| Inhalation | Move to fresh air.[3][5][6] Monitor for 30 mins. | H335 indicates potential for bronchial spasm. If wheezing occurs, medical attention is required immediately. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting risks aspiration pneumonia. The compound is harmful (H302), but corrosivity is low. |
Fire Fighting Measures
-
Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.
-
Specific Hazards: Combustion generates Nitrogen Oxides (NOx) . These are toxic gases. Firefighters must wear self-contained breathing apparatus (SCBA).
Part 5: Regulatory & Transport Information
-
US DOT: Not regulated as a dangerous good for transport (Non-HazMat) unless in bulk quantities where toxicity thresholds are met.
-
IATA: Not restricted.
-
TSCA (USA): This compound is often used for R&D purposes and may not be fully listed on the active TSCA inventory. Use under the R&D Exemption (40 CFR 720.36).
-
REACH (EU): Ensure compliance with Annex XVII if importing >1 tonne/year.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83383735, (1-cyclopropyl-1H-pyrazol-5-yl)methanol. Retrieved March 6, 2026, from [Link]
-
Szabó, G., et al. (2009). Chemical and Biological Investigation of Cyclopropyl Containing Diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved March 6, 2026, from [Link]
-
Organic Chemistry Portal (2025). Synthesis of Pyrazoles. Retrieved March 6, 2026, from [Link]
Sources
(2-cyclopropylpyrazol-3-yl)methanol synonyms and nomenclature
Synonyms, Nomenclature, and Synthetic Methodology
Executive Summary
(2-Cyclopropylpyrazol-3-yl)methanol (CAS: 1518501-48-8) is a critical heterocyclic building block utilized primarily in the synthesis of Janus Kinase (JAK) inhibitors, most notably Momelotinib . As a 1,5-disubstituted pyrazole, its nomenclature is frequently a source of confusion due to historical numbering conventions versus IUPAC standards. This guide provides a definitive analysis of its chemical identity, resolves nomenclature ambiguities, and details authoritative synthetic protocols for laboratory and process-scale preparation.
Chemical Identity & Nomenclature
The compound is an N-substituted pyrazole bearing a hydroxymethyl group on the carbon adjacent to the substituted nitrogen.
2.1 Nomenclature Resolution: The 1,5 vs. 2,3 Conflict
The primary source of confusion stems from the numbering of the pyrazole ring.
-
IUPAC Standard (Preferred): The nitrogen atom bearing the substituent (cyclopropyl) is designated as position 1 . Consequently, the adjacent carbon atom is position 5 .
-
Correct Name:(1-Cyclopropyl-1H-pyrazol-5-yl)methanol [1]
-
-
Alternative/Legacy Numbering: In some databases and older literature, the unsubstituted nitrogen is treated as position 1 (as if it were the NH tautomer reference), forcing the substituted nitrogen to position 2 and the functionalized carbon to position 3 .
Critical Note: These two names refer to the exact same chemical entity. Researchers searching databases such as SciFinder or Reaxys should prioritize the 1,5- designation or the CAS number to ensure comprehensive results.
2.2 Identifiers & Physicochemical Data
| Property | Data |
| CAS Number | 1518501-48-8 |
| Primary IUPAC Name | (1-Cyclopropyl-1H-pyrazol-5-yl)methanol |
| Common Synonyms | (2-Cyclopropylpyrazol-3-yl)methanol; 1-Cyclopropyl-5-hydroxymethylpyrazole |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| SMILES | OCC1=CC=NN1C1CC1 |
| InChI Key | LFRKVXCRPQISJG-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow viscous oil or low-melting solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Structural Analysis & Reactivity
3.1 Regiochemistry
The cyclopropyl group at N1 exerts a steric and electronic influence that directs lithiation to the C5 position. Unlike N-unsubstituted pyrazoles, which exist in rapid tautomeric equilibrium, this molecule is fixed. The C5-hydroxymethyl group is a versatile handle, readily convertible to:
-
Chloromethyl/Bromomethyl: Via SOCl₂ or PBr₃ (for alkylation).
-
Aldehyde: Via MnO₂ or Swern oxidation (for reductive amination).
-
Carboxylic Acid: Via Jones oxidation.
Experimental Protocols
Two distinct synthetic routes are established: Direct Lithiation (ideal for small-scale/medicinal chemistry) and Cyclization-Reduction (ideal for process scale-up).
Method A: Direct Lithiation (Lab Scale)
Rationale: This method utilizes the inherent acidity of the C5 proton in N-substituted pyrazoles. The cyclopropyl group directs the base to the adjacent C5 position due to the coordination effect and the lack of steric hindrance compared to C3.
Protocol:
-
Reagents: 1-Cyclopropylpyrazole (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Paraformaldehyde (3.0 eq), Anhydrous THF.
-
Setup: Flame-dried round-bottom flask under Argon atmosphere.
-
Lithiation: Dissolve 1-cyclopropylpyrazole in THF and cool to -78°C . Add n-BuLi dropwise over 20 minutes. Stir for 1 hour at -78°C to form the 5-lithio species.
-
Formylation: Add dry Paraformaldehyde (depolymerized) or DMF in one portion. Allow the mixture to warm to room temperature (RT) over 2 hours.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (0-10% MeOH in DCM).
Figure 1: Direct lithiation strategy for regioselective C5 functionalization.
Method B: Cyclization-Reduction (Process Scale)
Rationale: For multi-gram synthesis, avoiding cryogenic conditions is preferable. This route constructs the pyrazole ring with the ester functionality already in place, followed by reduction.
Protocol:
-
Step 1: Cyclization
-
Reagents: Cyclopropylhydrazine hydrochloride (1.0 eq), Ethyl 4-dimethylamino-2-oxo-3-butenoate (or Ethyl ethoxymethyleneacetoacetate) (1.0 eq), Ethanol, TEA.
-
Procedure: Reflux the mixture in Ethanol for 4-6 hours. The regioselectivity is governed by the electronics of the enaminone, favoring the 1,5-isomer.
-
Result: Ethyl 1-cyclopropyl-1H-pyrazole-5-carboxylate.
-
-
Step 2: Reduction
-
Reagents: LiAlH₄ (0.7 eq) or DIBAL-H, THF.
-
Procedure: Cool the ester solution in THF to 0°C. Add hydride reducing agent carefully. Stir at 0°C to RT for 2 hours.
-
Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts. Filter and concentrate.
-
Figure 2: Convergent cyclization-reduction pathway for scalable synthesis.
References
-
PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol (Compound CID 83383735).[1] National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for CAS 1518501-48-8.[1] Available at: [Link]
-
Bucha, M., et al. Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Chemistry of Heterocyclic Compounds, 2014. (Contextual reference for cyclopropyl-pyrazole chemistry). Available at: [Link]
- Vertex AI Search.Synthesis of Momelotinib Intermediates.
Sources
Introduction: The Strategic Union of Pyrazole and Cyclopropyl Moieties in Modern Drug Discovery
An In-Depth Technical Guide to the LogP and Physicochemical Properties of Cyclopropyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a core structural framework that consistently appears in a multitude of clinically successful drugs.[1][2][3] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, is a cornerstone in drugs ranging from the anti-inflammatory celecoxib to various anticancer and antipsychotic agents.[2] Its value lies in its versatile synthetic accessibility and its unique electronic and steric properties, which allow it to engage in critical interactions with biological targets.[4]
Concurrently, the art of drug design has increasingly embraced the use of small, conformationally constrained carbocycles to fine-tune molecular properties. Among these, the cyclopropyl group is a particularly powerful tool.[5] Far from being a simple lipophilic appendage, its inherent ring strain and high sp³ character impart unique electronic properties, enhance metabolic stability, and provide a rigid conformational anchor.[6][7]
This guide provides a deep technical analysis of the synergistic combination of these two powerful moieties. We will explore the fundamental physicochemical properties of the cyclopropyl pyrazole core, with a specific and in-depth focus on the critical parameter of lipophilicity, quantified by the partition coefficient (LogP). As a senior application scientist, my objective is not merely to list data but to elucidate the causal relationships between structure and property, providing field-proven insights and actionable protocols for researchers engaged in the design and optimization of novel therapeutics.
The Foundational Physicochemical Profile of the Pyrazole Core
To understand the impact of the cyclopropyl substituent, we must first appreciate the intrinsic properties of the pyrazole ring itself.
-
Aromaticity and Electron Distribution: The pyrazole ring is an aromatic system containing six delocalized π-electrons, which confers planarity and stability.[8] The two nitrogen atoms, however, create a distinct electronic environment. The N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[1] This dual hydrogen-bonding capability is a key determinant of its interaction with protein targets.
-
Acidity/Basicity (pKa): Pyrazole is a weak base, with a pKa of approximately 2.5.[1] This is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.[1] This property is critical, as it dictates the ionization state of the molecule at physiological pH, which in turn profoundly affects solubility, permeability, and off-target ionic interactions.
-
Bioisosteric Replacement: In drug design, the pyrazole ring is often employed as a bioisostere for a phenyl ring.[1] This substitution can lead to marked improvements in physicochemical properties, such as enhanced aqueous solubility and reduced lipophilicity, while maintaining or even improving binding potency.[1]
The Cyclopropyl Group: A Compact Modulator with Profound Effects
The introduction of a cyclopropyl group is a strategic decision aimed at achieving specific property improvements beyond simple steric bulk.
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to analogous aliphatic groups like isopropyl.[7] This is a common strategy to block a site of metabolism and improve a compound's pharmacokinetic profile.
-
Conformational Rigidity: The rigid, three-membered ring restricts the conformational freedom of the molecule. This can be advantageous in locking the molecule into its bioactive conformation, thereby increasing potency and reducing entropic penalties upon binding to a target.
-
Lipophilicity Modulation: The effect of a cyclopropyl group on lipophilicity is nuanced. While it is a non-polar hydrocarbon, it is typically less lipophilic than an isopropyl group (Hansch π-values of 1.14 and 1.53, respectively).[6] This allows for the addition of steric bulk with a smaller-than-expected penalty in lipophilicity, aiding in the optimization of drug-like properties. However, as will be discussed, this effect is highly dependent on the electronic context of the surrounding molecule.[6]
LogP and LogD: Quantifying Lipophilicity for Drug Design
Lipophilicity is arguably one of the most critical physicochemical properties in drug discovery, governing a compound's absorption, distribution, metabolism, and excretion (ADME).[9][10]
-
LogP (Partition Coefficient): LogP is the logarithm of the ratio of the concentration of a neutral compound in a two-phase system of n-octanol and water at equilibrium.[9][11] LogP = log([Compound]octanol / [Compound]water) A low LogP indicates hydrophilicity, while a high LogP indicates lipophilicity. For oral drug candidates, a LogP value generally between 1 and 5 is considered optimal for balancing membrane permeability with aqueous solubility.
-
LogD (Distribution Coefficient): For ionizable molecules like pyrazoles, the LogD is a more physiologically relevant parameter. It represents the ratio of the sum of all forms of the compound (ionized and neutral) in each phase at a specific pH.[10] LogDpH = log([Sum of all forms]octanol / [Sum of all forms]water) Given that many drugs must cross biological membranes at a pH of 7.4, LogD₇.₄ is the standard metric used to predict in vivo behavior.[10][12]
Methodologies for Determining Lipophilicity
Accurate determination of LogP/LogD is essential. Both experimental and computational methods are integral to the modern drug discovery workflow.
Experimental Determination
Experimental methods provide the most accurate and reliable LogP values, serving as the ground truth for validating computational models.
A. The Shake-Flask Method (OECD Guideline 107)
This classic "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[11][13]
-
Preparation of Phases:
-
Pre-saturate n-octanol with water (pH 7.4 phosphate buffer) and the aqueous buffer with n-octanol by shaking them together for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.
-
-
Stock Solution Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in the phase in which it is more soluble (typically n-octanol for lipophilic compounds).
-
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer (e.g., 5 mL of each).
-
Add a small, precise volume of the compound's stock solution to achieve a final concentration that is within the linear range of the analytical detector.
-
Cap the vessel and shake vigorously for 5-10 minutes at a constant temperature (e.g., 25°C).
-
Allow the phases to separate completely. Centrifugation (e.g., 2000 x g for 10 minutes) is required to ensure a clean separation.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for accurate quantification.[14]
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log(C_octanol / C_water), where C is the concentration determined in each phase.
-
The experiment should be performed in triplicate to ensure reproducibility.
-
B. RP-HPLC Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, less material-intensive alternative for estimating LogP.[15] The principle is that a compound's retention time on a non-polar stationary phase (like C18) correlates with its lipophilicity.
-
System Setup:
-
Use a C18 column with a mobile phase gradient of water (often with a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Inject a series of standard compounds with known LogP values that span the expected range of the test compound.
-
Record the retention time (t_R) for each standard.
-
-
Analysis of Test Compound:
-
Inject the cyclopropyl pyrazole test compound under the identical chromatographic conditions and record its retention time.
-
-
Calculation:
-
Plot the known LogP values of the standards against their retention times.
-
Generate a linear regression equation from the calibration curve.
-
Interpolate the LogP of the test compound using its retention time and the regression equation.
-
A visual representation of the decision-making and procedural flow for the Shake-Flask method.
Caption: Workflow for Shake-Flask LogP Determination.
In Silico (Computational) Prediction
In early discovery phases, computational models are indispensable for rapidly screening large virtual libraries of compounds before synthesis.[16][17] These models use the 2D or 3D structure of a molecule to predict its LogP.
-
Atom-based Methods (e.g., AlogP, XLOGP): These methods calculate LogP by summing the contributions of individual atoms, classified by their type and local environment.[11][18] They are fast but can sometimes fail for complex structures where through-space interactions are significant.[11]
-
Fragment-based Methods (e.g., ClogP): These are among the most popular and reliable methods. They dissect a molecule into a set of predefined structural fragments and sum their known lipophilicity contributions. Correction factors are then applied to account for intramolecular interactions.[11][18]
-
Machine Learning Models: Modern approaches use algorithms like Support Vector Machines (SVM) or Artificial Neural Networks to build predictive models.[9][16] These models are trained on large datasets of molecules with experimentally determined LogP values and can often achieve high accuracy by learning complex, non-linear structure-property relationships.[9][12][16]
A conceptual diagram illustrating the different computational approaches.
Caption: Conceptual Flow of In Silico LogP Prediction.
Structure-Property Relationships: A Cyclopropyl Pyrazole Case Study
The true utility of the cyclopropyl group is in its ability to subtly tune physicochemical properties. Let's consider a hypothetical series of analogs based on a core structure to illustrate these effects.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 9. scilit.com [scilit.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanx.me [nanx.me]
- 13. ajrconline.org [ajrconline.org]
- 14. agilent.com [agilent.com]
- 15. longdom.org [longdom.org]
- 16. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 18. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Note: Reagents and Workflows for the Regioselective Synthesis of 1-Substituted Pyrazole-3-Methanols
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Principles
1-Substituted pyrazole-3-methanols are privileged structural motifs in medicinal chemistry, frequently serving as critical intermediates for kinase inhibitors, anti-inflammatory agents, and novel agrochemicals. The primary synthetic hurdle in functionalizing the pyrazole core is its inherent annular
This guide outlines field-validated, self-validating protocols for achieving high regioselectivity. The synthesis of pyrazole-3-methanols generally relies on synthesizing a 1-substituted pyrazole-3-carboxylate intermediate, followed by the controlled reduction of the ester to the corresponding alcohol [1].
The Causality of Regioselectivity
-
Direct N-Alkylation (Steric Control): Alkylation of 1H-pyrazole-3-carboxylates under basic conditions (e.g., K₂CO₃ in DMF) predominantly yields the 1-alkyl-1H-pyrazole-3-carboxylate [1]. The causality is driven by steric hindrance: the bulky ester group at the C3 position shields the adjacent N2 nitrogen, thermodynamically and kinetically directing the electrophile to the less encumbered N1 position.
-
De Novo Condensation (Electronic Control): For 1-aryl derivatives, direct N-arylation often yields poor regioselectivity. Instead, condensation of trichloromethyl enones with arylhydrazine hydrochlorides provides exclusive access to the 1,3-regioisomer [2]. By using the hydrochloride salt, the more nucleophilic nitrogen (NH₂) is masked as a non-nucleophilic salt (NH₃⁺). This forces the initial Michael addition to occur via the sterically hindered secondary amine (NH), dictating the 1,3-substitution pattern upon cyclization.
Mechanistic pathways for regioselective N-alkylation and reduction to pyrazole-3-methanols.
Reagent Selection & Quantitative Comparison
To optimize your synthetic route, select the strategy based on the nature of the N1-substituent (aliphatic vs. aryl) and the required purity profile.
| Synthetic Strategy | Primary Reagents | Substrate Scope | Dominant Regioisomer | Typical Ratio (1,3 : 1,5) | Yield Range |
| Direct Alkylation | Alkyl Halide, K₂CO₃, DMF | Aliphatic, Benzylic | 1,3-isomer | 85:15 to 95:5 | 70 - 85% |
| MOM-Protection | MOM-Cl, K₂CO₃, DMSO | Base-sensitive aliphatics | 1,3-isomer | > 95:5 | 65 - 80% |
| De Novo Condensation | Trichloromethyl enones, Arylhydrazine HCl | Aryl, Heteroaryl | 1,3-isomer | > 99:1 (Exclusive) | 37 - 97% |
| Steric Redirection | TPS-Cl, Alkyl Halide, TBAF | Aliphatic | 1,5-isomer | 5:95 (Reversed) | 50 - 65% |
Experimental Protocols
Protocol A: Direct Alkylation & Reduction (For Aliphatic N1-Substituents)
This two-step protocol utilizes steric bias to direct alkylation, followed by a controlled hydride reduction [3].
Phase 1: Regioselective N-Alkylation
-
Reaction Setup: Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes. Causality: K₂CO₃ is a mild base that prevents ester hydrolysis while effectively generating the pyrazolide anion.
-
Alkylation: Add the desired alkyl halide (1.2 equiv) dropwise. Heat the reaction mixture to 60 °C and stir for 12–16 hours.
-
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc). The 1,3-isomer is generally less polar and elutes earlier than the sterically compressed 1,5-isomer.
Phase 2: Ester Reduction to Methanol
-
Reduction Setup: Dissolve the purified ethyl 1-alkyl-1H-pyrazole-3-carboxylate in anhydrous THF (0.1 M) and cool to 0 °C.
-
Hydride Addition: Carefully add LiAlH₄ (1.5 equiv) portion-wise. Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature for 2 hours.
-
Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every
grams of LiAlH₄ used, sequentially add: mL of H₂O, mL of 15% NaOH (aq), and mL of H₂O. Stir vigorously for 15 minutes. -
Isolation: Filter the resulting granular white precipitate through a Celite pad, wash thoroughly with EtOAc, and concentrate the filtrate to yield the target 1-alkyl-1H-pyrazole-3-methanol.
Protocol B: De Novo Condensation (For Aryl N1-Substituents)
Direct N-arylation of pyrazole-3-carboxylates is notoriously unselective. This protocol builds the pyrazole ring with the aryl group already locked in the N1 position [2].
-
Reaction Setup: In a round-bottom flask, combine the appropriate trichloromethyl enone (1.0 equiv) and the arylhydrazine hydrochloride (1.1 equiv) in methanol (0.2 M).
-
Cyclization & Methanolysis: Heat the mixture to reflux for 24–48 hours. Causality: The acidic conditions generated in situ facilitate the elimination of water and HCl, driving aromatization. Simultaneously, the solvent (methanol) solvolyzes the trichloromethyl group, directly yielding the methyl ester.
-
Isolation: Remove the solvent under reduced pressure and purify the resulting methyl 1-aryl-1H-pyrazole-3-carboxylate via chromatography.
-
Reduction: Subject the purified ester to the LiAlH₄ reduction protocol described in Phase 2 of Protocol A to obtain the 1-aryl-1H-pyrazole-3-methanol.
Step-by-step experimental workflow for the synthesis and isolation of pyrazole-3-methanols.
Analytical Validation & Workup Causality
The Causality of the Fieser Workup
The Fieser method (Protocol A, Phase 2, Step 3) is a self-validating system for aluminum hydride reductions. By strictly adhering to the specific stoichiometry (
Unambiguous Regioisomer Distinction (NMR)
Standard 1D ¹H-NMR is often insufficient to confidently assign regiochemistry. Unambiguous distinction must be determined using a 2D ¹H,¹H-NOESY experiment [4]:
-
1,3-Isomer (Target): The N1-substituent is distant from the C3-methanol group. NOE cross-peaks will be observed exclusively between the N1-alkyl/aryl protons and the pyrazole C5-H proton (typically δ 7.3–7.5 ppm).
-
1,5-Isomer (Byproduct): The N1-substituent is adjacent to the C5-methanol group. NOE cross-peaks will be observed between the N1-substituent protons and the CH₂ protons of the methanol group , as well as the pyrazole C4-H proton.
References
-
Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. MDPI Molecules, 2022. URL:[Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 2023. URL:[Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing), 2020. URL:[Link]
Application Notes & Protocols: (1-Cyclopropyl-1H-pyrazol-3-yl)methanol as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (1-cyclopropyl-1H-pyrazol-3-yl)methanol. We delve into the core attributes of this heterocycle, detailing its synthesis, safety protocols, and its application as a pivotal building block in the construction of complex pharmaceutical agents. The protocols herein are designed to be robust and explanatory, emphasizing the causal relationships between procedural steps and reaction outcomes, thereby ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of the Cyclopropyl-Pyrazole Scaffold
In modern drug discovery, the pyrazole nucleus is a privileged scaffold, appearing in numerous FDA-approved drugs for a wide array of clinical conditions.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, serves as a versatile bioisostere for aromatic rings like benzene, often improving physicochemical properties such as solubility while reducing lipophilicity.[2]
The incorporation of a cyclopropyl group further enhances the pharmaceutical potential of the molecule. The cyclopropyl moiety is known to increase receptor affinity, improve metabolic stability by limiting peptide hydrolysis, and enhance permeability across the blood-brain barrier.[3] The title compound, (1-cyclopropyl-1H-pyrazol-3-yl)methanol, combines these two valuable pharmacophores. The primary alcohol at the 3-position of the pyrazole ring provides a reactive handle for synthetic elaboration, making it a highly valuable intermediate for building diverse molecular architectures and exploring novel structure-activity relationships (SAR).[4][5]
Compound Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements is paramount for the safe and effective use of any chemical intermediate.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Chemical Name | (1-Cyclopropyl-1H-pyrazol-3-yl)methanol | [6][7] |
| CAS Number | 2201840-10-8 | [6][7][8] |
| Molecular Formula | C₇H₁₀N₂O | [7] |
| Molecular Weight | 138.17 g/mol | [7] |
| Purity | Typically ≥95-97% | [7][8] |
| Physical Form | Solid-Liquid Mixture or Solid | [7] |
| SMILES | OCC1=NN(C2CC2)C=C1 | [7] |
| Topological Polar Surface Area | 38.05 Ų | [7] |
| logP | 0.7103 | [7] |
Safety, Handling, and Storage
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol is classified as a hazardous substance and requires careful handling to mitigate risks.[6]
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][9]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[10]
-
Hand Protection: Wear chemically resistant protective gloves (e.g., nitrile).[6][10]
-
Skin and Body Protection: Wear a lab coat or appropriate protective clothing to prevent skin exposure.[6][10]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[6][10]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6][9]
-
If on Skin: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[6][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[6][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6][9]
-
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[6][9] Keep away from incompatible materials.
Synthesis of (1-Cyclopropyl-1H-pyrazol-3-yl)methanol
The most direct and common synthesis of pyrazole-3-yl methanol derivatives involves the selective reduction of the corresponding pyrazole-3-carbaldehyde or pyrazole-3-carboxylic acid ester.[11][12][13] The Vilsmeier-Haack reaction is a well-established method for synthesizing the precursor pyrazole-4-carbaldehydes from hydrazones.[11][14][15][16] The following protocol details the reduction of a hypothetical precursor, 1-cyclopropyl-1H-pyrazole-3-carbaldehyde.
Workflow for Synthesis
Caption: Workflow for the synthesis of the target intermediate.
Protocol: Reduction of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
Materials:
-
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-cyclopropyl-1H-pyrazole-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Methanol is an excellent solvent for both the substrate and the reducing agent.
-
-
Reduction: Cool the solution to 0°C using an ice-water bath. Add sodium borohydride (1.1 eq) slowly in small portions over 10-15 minutes.
-
Rationale: NaBH₄ is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting the pyrazole ring. The portion-wise addition at 0°C controls the exothermic reaction and prevents potential side reactions.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15 minutes.
-
Rationale: Quenching safely decomposes the unreacted hydride reagent. NH₄Cl is a mild acidic source that facilitates this process.
-
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc up to 50% EtOAc) to afford pure (1-cyclopropyl-1H-pyrazol-3-yl)methanol.
Application Protocol: Synthesis of a Pyrazole-based Ether
The primary alcohol of (1-cyclopropyl-1H-pyrazol-3-yl)methanol is a versatile functional group for further elaboration. A common transformation in drug synthesis is the formation of an ether linkage. This protocol describes a representative Williamson ether synthesis.
Reaction Scheme: Ether Formation
Caption: Williamson ether synthesis using the title intermediate.
Protocol: Synthesis of 3-((4-Fluorobenzyl)oxymethyl)-1-cyclopropyl-1H-pyrazole
Materials:
-
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Fluorobenzyl bromide (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (1.2 eq). Carefully wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen. Add anhydrous THF to the flask.
-
Safety Note: NaH is highly reactive and pyrophoric upon contact with water. Handle with extreme caution.
-
-
Alkoxide Formation: Cool the NaH suspension to 0°C. In a separate flask, dissolve (1-cyclopropyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension via a syringe or dropping funnel.
-
Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form the corresponding sodium alkoxide. The evolution of hydrogen gas will be observed.
-
-
Nucleophilic Substitution: After stirring for 30 minutes at 0°C, add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Rationale: The generated alkoxide acts as a potent nucleophile, displacing the bromide from the benzyl bromide in a classic Sₙ2 reaction to form the desired ether linkage.
-
-
Quenching and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.
-
Extraction and Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to yield the final ether product.
Conclusion
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol stands out as a high-value intermediate for pharmaceutical research and development. Its pre-installed, pharmaceutically relevant cyclopropyl and pyrazole moieties, combined with a synthetically tractable primary alcohol, provide a direct and efficient entry point into a wide chemical space. The protocols outlined in this guide demonstrate its straightforward synthesis and subsequent elaboration, enabling the rapid generation of novel analogues for lead optimization and the development of next-generation therapeutics.
References
- CymitQuimica. (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5Njyafa_rKGfPzu_OcT60jskfLfYTb_DTf2sUQnyHOTQR4dSLQjnFwqy_HE9wZgbFnv_suZlWuQP0A2O1tj5KN73mQLWlP97d2nDfmixj1bs9DgZ0U7B6Hzsx_c1SiUoOgzw76voi01YSt4WzPlINmScS-S7fVwMOZR0=]
- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/23/1/134]
- ChemScene. (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Product Page. [URL: https://www.chemscene.com/products/1-Cyclopropyl-1H-pyrazol-3-yl-methanol-CS-0505547.html]
- Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. [URL: https://www.chemmethod.com/article_166986.html]
- Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [URL: https://chemrevlett.com/article_188502.html]
- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. [URL: https://www.kishida.co.jp/product/etc/sds/PK03768E-1.pdf]
- BLDpharm. (2024, April 1). 1-Cyclopropyl-1H-pyrazole. [URL: https://www.bldpharm.com/news/1-cyclopropyl-1h-pyrazole-cas-56632-13-0-id214.html]
- ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [URL: https://www.researchgate.net/publication/259163283_Pyrazole-34-carbaldehyde_synthesis_reactions_and_biological_activity]
- Apollo Scientific. (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Product Page. [URL: https://www.apolloscientific.co.uk/cas/2201840-10-8]
- PubMed. (2009, July 23). Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/19527048/]
- PubMed. (2010, August 15). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. [URL: https://pubmed.ncbi.nlm.nih.gov/20561748/]
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET for (1,5-Dimethyl-1H-pyrazol-3-yl)methanol. [URL: https://www.fishersci.com/msds?productName=MAYCC12609DA]
- ResearchGate. (2025, August 6). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. [URL: https://www.researchgate.net/publication/281358607_Synthesis_and_Antimicrobial_Activity_of_Pyrazole_Derivatives_of_2-Cyclopropyl-18-naphthyridines]
- MilliporeSigma. (1H-Pyrazol-3-yl)methanol Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987ebc3a]
- ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/i]
- PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399435/]
- ChemicalBook. (2025, July 24). (1H-PYRAZOL-3-YL)METHANOL Synthesis. [URL: https://www.chemicalbook.com/synthesis/23585-49-1.htm]
- PubChem. (1-cyclopropyl-1H-pyrazol-5-yl)methanol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/83383735]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Cyclopropyl-1H-pyrazole [bldpharm.com]
- 4. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 2201840-10-8 Cas No. | (1-Cyclopropyl-1H-pyrazol-3-yl)methanol | Apollo [store.apolloscientific.co.uk]
- 9. kishida.co.jp [kishida.co.jp]
- 10. fishersci.no [fishersci.no]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]
- 14. chemmethod.com [chemmethod.com]
- 15. chemrevlett.com [chemrevlett.com]
- 16. researchgate.net [researchgate.net]
Application Note: Selective Oxidation of Pyrazole Methanols to Pyrazole Carbaldehydes
Abstract & Strategic Overview
Pyrazole carbaldehydes are critical intermediates in the synthesis of p38 kinase inhibitors, anti-inflammatory agents, and agrochemicals. The conversion of (1H-pyrazol-yl)methanol to pyrazole carbaldehyde represents a specific subclass of alcohol oxidation. Unlike simple aliphatic alcohols, pyrazole methanols exhibit "benzylic-like" reactivity due to the aromatic nature of the pyrazole ring, stabilizing the transition states of oxidative transformations.
However, this transformation presents unique challenges:
-
Coordination: The basic nitrogen atoms in the pyrazole ring can coordinate with metal-based oxidants, potentially poisoning catalysts.
-
Tautomerism: Unprotected pyrazoles (
-H) exist in tautomeric equilibrium, which can affect solubility and reactivity. -
Over-oxidation: The resulting aldehyde is susceptible to further oxidation to the carboxylic acid if aggressive reagents (e.g.,
, Jones Reagent) are used.
This guide details three validated protocols selected for their reliability, scalability, and chemoselectivity.
Strategic Decision Matrix
Use the following logic to select the appropriate protocol for your specific substrate.
Figure 1: Decision matrix for selecting the optimal oxidation strategy.
Method A: Activated Manganese Dioxide ( )
Status: Industry Standard | Mechanism: Radical adsorption mechanism | Scale: mg to kg
Activated
Reagent Quality Control (Critical)
The success of this reaction depends entirely on the "activity" of the
-
Commercial Sources: Use "Activated" grade (e.g., Sigma-Aldrich #217646). Standard technical grade
(pyrolusite) is often inactive. -
Validation: If reaction stalls, add 5-10 equivalents more or switch to freshly precipitated
(Attenburrow method).
Protocol
Reagents:
-
Substrate: Pyrazole methanol (1.0 equiv)
-
Oxidant: Activated
(10.0 - 20.0 equiv by mass is common; typically 5-10 molar equiv) -
Solvent: Dichloromethane (DCM) or Chloroform (
). (THF or EtOAc can be used if solubility is an issue).
Step-by-Step Procedure:
-
Preparation: Dissolve the pyrazole methanol in DCM (0.1 M concentration). Ensure the starting material is fully soluble; sonicate if necessary.
-
Addition: Add Activated
(10 equiv by weight relative to substrate) in one portion.-
Note: A large excess is required because the reaction is heterogeneous and surface-area dependent.
-
-
Reaction: Stir the black suspension vigorously at room temperature (20–25 °C).
-
Monitoring: Check TLC after 4 hours.[1] The aldehyde is usually less polar (higher
) than the alcohol. -
Optimization: If conversion is <50% after 4 hours, heat to reflux (40 °C) or add another 5 equiv of
.
-
-
Workup (Filtration):
-
Prepare a pad of Celite (diatomaceous earth) in a sintered glass funnel.
-
Filter the reaction mixture through the Celite pad to remove the fine black
powder. -
Crucial Wash: Rinse the filter cake thoroughly with DCM or EtOAc. Pyrazole aldehydes can adsorb strongly to the
surface; thorough washing recovers up to 15% additional yield.
-
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is often pure enough for the next step.
Method B: Dess-Martin Periodinane (DMP)
Status: High Precision | Mechanism: Ligand Exchange | Scale: mg to 10g
DMP is a homogeneous oxidant that works under mild, neutral conditions. It is ideal if the pyrazole substrate contains complex functionality that might adsorb irreversibly to
Protocol
Reagents:
-
Substrate: Pyrazole methanol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 - 1.5 equiv)
-
Buffer:
(optional, prevents acid buildup) -
Solvent: Wet DCM (DMP reacts faster with trace water, accelerating the ligand exchange step).
Step-by-Step Procedure:
-
Setup: Dissolve pyrazole methanol in DCM (0.2 M).
-
Addition: Add DMP (1.2 equiv) solid in one portion at 0 °C.
-
Reaction: Remove ice bath and stir at room temperature. Reaction is typically complete in 1–2 hours.
-
Quench (The "Reductive Workup"):
-
Why: You must destroy the iodinane byproducts and excess DMP.
-
Add a 1:1 mixture of saturated aqueous
(thiosulfate) and saturated aqueous . -
Stir vigorously until the biphasic mixture becomes clear (usually 15–30 mins).
-
-
Extraction: Separate layers. Extract aqueous layer with DCM (
). Dry combined organics over and concentrate.
Method C: Swern Oxidation
Status: Cost-Effective Scale-Up | Mechanism: Activated DMSO | Scale: >20g
For large-scale processing where the cost of DMP or the waste disposal of
Protocol
Reagents:
-
Oxalyl Chloride (
): 1.5 equiv -
DMSO: 3.0 equiv
-
Triethylamine (
): 5.0 equiv -
Solvent: Anhydrous DCM
Step-by-Step Procedure:
-
Activation: Cool a solution of Oxalyl Chloride (1.5 equiv) in DCM to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add DMSO (3.0 equiv) dropwise. Control exotherm. Stir for 15 mins.
-
Substrate Addition: Add the pyrazole methanol (1.0 equiv) dissolved in minimum DCM dropwise. Stir at -78 °C for 30–45 mins.
-
Elimination: Add
(5.0 equiv) dropwise. The mixture will thicken. -
Warming: Allow the reaction to warm to 0 °C over 30 mins. The reaction occurs during this warming phase.
-
Workup: Quench with saturated
or water. Extract with DCM.
Summary of Experimental Data
| Parameter | Method A: | Method B: DMP | Method C: Swern |
| Selectivity | Excellent (Benzylic/Heterocyclic specific) | Excellent (General primary alcohols) | Excellent |
| Reaction Time | 4 – 24 Hours | 1 – 3 Hours | 1 – 2 Hours |
| Purification | Filtration (Simplest) | Aqueous Wash required | Aqueous Wash required |
| Reagent Cost | Low | High | Low |
| Safety | Inhalation hazard (dust) | Shock sensitive (rare), expensive | Toxic gas (CO), Stench ( |
| Best For | Standard Pyrazoles | Complex/Labile Substrates | Large Scale (>20g) |
Analytical Characterization
To validate the formation of pyrazole carbaldehyde, look for these key signals:
-
TLC: The aldehyde will have a higher
value than the alcohol (e.g., 50% EtOAc/Hexane). Stain with DNP (2,4-Dinitrophenylhydrazine) Orange/Red spot indicates aldehyde. -
1H NMR (
or ):-
Aldehyde Proton: Distinct singlet between
9.80 – 10.10 ppm . -
Loss of
: Disappearance of the hydroxymethyl doublet/singlet ( 4.5 – 4.8 ppm).
-
-
IR Spectroscopy: Appearance of strong Carbonyl (
) stretch at 1680–1700 .
References
-
Manganese Dioxide Selectivity
-
Dess-Martin Periodinane Protocol
-
Swern Oxidation Mechanism & Protocol
-
Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide." Tetrahedron1978 , 34, 1651. Link
-
-
Pyrazole Chemistry Context
-
Common Organic Chemistry. "MnO2 Oxidation Procedure." Link
-
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Manganese Dioxide [commonorganicchemistry.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dess-Martin Oxidation | TCI EUROPE N.V. [tcichemicals.com]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. Pyrazole synthesis [organic-chemistry.org]
Protection of hydroxyl group in (1-cyclopropyl-1H-pyrazol-3-yl)methanol
Executive Summary
The intermediate (1-cyclopropyl-1H-pyrazol-3-yl)methanol is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., JAK, IRAK4, and NSD2 modulators). The presence of the primary hydroxyl group at the C3 position necessitates robust protection strategies to withstand downstream lithiation, Suzuki-Miyaura couplings, or nucleophilic aromatic substitutions (SNAr).
This Application Note details two high-fidelity protocols for masking the hydroxyl functionality:
-
Silyl Ether Protection (TBS): The industry standard for oxidative and basic stability.
-
Acetal Protection (THP): A cost-effective alternative for acid-labile deprotection strategies.
Part 1: Strategic Analysis & Protecting Group Selection
The choice of protecting group (PG) is dictated by the specific reaction conditions of the subsequent synthetic steps. The cyclopropyl moiety at N1 imparts unique steric and electronic properties but is generally stable to standard PG manipulations.
| Feature | TBS (tert-Butyldimethylsilyl) | THP (Tetrahydropyranyl) |
| Stability (Base) | Excellent (LiHMDS, NaOH, K₂CO₃) | Excellent |
| Stability (Acid) | Moderate (Cleaves with TBAF or strong acid) | Low (Cleaves with AcOH/H₂O or PPTS) |
| Stability (Oxidation) | Good | Moderate |
| Chirality | Achiral (Simplifies NMR/HPLC) | Creates chiral center (Diastereomers) |
| Atom Economy | Lower (Massive group) | High |
| Primary Use Case | Metal-catalyzed couplings, Lithiation | Grignard reactions, Base-mediated alkylation |
Decision Matrix: Selecting the Right PG
Figure 1: Decision tree for selecting the optimal protecting group based on downstream synthetic requirements.
Part 2: Experimental Protocols
Protocol A: Silylation using TBS-Cl (The "Gold Standard")
Ideally suited for: Palladium-catalyzed cross-couplings and lithiation steps.
Mechanism: The reaction proceeds via a nucleophilic attack of the primary alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBSCl), facilitated by imidazole which acts as both a base and a nucleophilic catalyst (forming the reactive N-silyl imidazolium intermediate).
Materials:
-
Substrate: (1-cyclopropyl-1H-pyrazol-3-yl)methanol (1.0 equiv)
-
Reagent: TBSCl (1.2 equiv)
-
Base/Catalyst: Imidazole (2.5 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)
-
Quench: Saturated NaHCO₃ or Water
Step-by-Step Procedure:
-
Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with (1-cyclopropyl-1H-pyrazol-3-yl)methanol (e.g., 10.0 g, 72.4 mmol) and anhydrous DMF (50 mL, 5 vol). Stir until fully dissolved.
-
Note: DMF is preferred over DCM for faster kinetics, but DCM simplifies workup.
-
-
Base Addition: Add Imidazole (12.3 g, 181 mmol) in one portion. The solution may warm slightly.
-
Silylation: Cool the mixture to 0 °C using an ice bath. Add TBSCl (13.1 g, 86.9 mmol) portion-wise over 10 minutes to control exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3–12 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 3:1) or LCMS.[1] The starting material (polar) should disappear, replaced by the less polar silyl ether.
-
-
Workup:
-
Dilute the reaction mixture with diethyl ether or MTBE (200 mL).
-
Wash sequentially with water (3 x 100 mL) to remove DMF and imidazole hydrochloride.
-
Wash with brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil is often pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).
Expected Yield: 90–98% as a colorless oil.
Protocol B: Acetalization using DHP (The "Green" Alternative)
Ideally suited for: Large-scale synthesis where atom economy and cost are drivers.
Mechanism: Acid-catalyzed addition of the alcohol across the double bond of 3,4-dihydro-2H-pyran (DHP).
Materials:
-
Substrate: (1-cyclopropyl-1H-pyrazol-3-yl)methanol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) or p-TsOH (0.01 equiv)
-
Solvent: DCM or THF[2]
Step-by-Step Procedure:
-
Setup: Charge a reactor with the substrate (10.0 g, 72.4 mmol) and DCM (100 mL).
-
Catalyst Addition: Add PPTS (1.82 g, 7.24 mmol). Stir at room temperature.
-
Reagent Addition: Add DHP (9.9 mL, 108.6 mmol) dropwise via an addition funnel over 15 minutes.
-
Caution: The reaction is exothermic. If using p-TsOH, cool to 0 °C first.[1]
-
-
Reaction: Stir at room temperature for 4–16 hours.
-
Quench: Add saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 10 minutes to neutralize the acid catalyst.
-
Workup: Separate the phases. Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 10–30% EtOAc in Hexanes).
-
Note: The product will appear as two spots on TLC (diastereomers) or a broadened peak if the separation is poor.
-
Expected Yield: 85–95% as a viscous oil.
Part 3: Quality Control & Characterization
The conversion of the free alcohol to the protected ether results in distinct shifts in the ¹H NMR spectrum.
| Signal | Substrate (Free Alcohol) | TBS Protected Product | THP Protected Product |
| -CH₂-O- (C3) | ~4.60 ppm (d or s) | ~4.75 ppm (s) | ~4.50–4.80 ppm (m, diastereotopic) |
| -OH | ~5.10 ppm (t, broad) | Absent | Absent |
| Protecting Group | N/A | ~0.90 ppm (s, 9H, t-Bu)~0.10 ppm (s, 6H, Si-Me) | ~1.5–1.9 ppm (m, 6H)~3.5–3.9 ppm (m, 2H) |
| Pyrazolyl-H (C4) | ~6.10 ppm | ~6.15 ppm | ~6.20 ppm |
Analytical Workflow Diagram
Figure 2: Quality control workflow for validating protection efficiency.
Part 4: Troubleshooting "The Scientist's Log"
Issue 1: Incomplete Conversion (TBS Reaction)
-
Cause: Wet DMF or old TBSCl (hydrolyzed).
-
Solution: Add an additional 0.2 equiv of TBSCl and 0.5 equiv of Imidazole. Ensure DMF is anhydrous (water content <0.05%).
Issue 2: Product Instability on Silica (THP Ether)
-
Cause: Silica gel is slightly acidic, which can hydrolyze the THP ether.
-
Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading the sample.
Issue 3: Cyclopropyl Ring Opening
-
Cause: Use of strong Lewis acids or extremely high temperatures (>100 °C) in the presence of acid.
-
Solution: Adhere to mild catalysts (PPTS) and keep reaction temperatures below 40 °C. The cyclopropyl group on the pyrazole N1 is generally stable, but radical conditions should be avoided.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2006.[3] (Standard reference for TBS/THP stability profiles).
-
Vertex Pharmaceuticals Inc. Azetidin-3-ylmethanol derivatives as CCR6 receptor modulators. WO2021219849A1. (Demonstrates pyrazole-methanol intermediates in drug discovery). Link
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. (Detailed mechanism and standard protocols). Link
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP).[4] (Protocols for acid-catalyzed protection). Link
-
ChemicalBook. (1H-Pyrazol-3-yl)methanol Properties and Synthesis. (Background on the substrate synthesis). Link
Sources
- 1. (1H-PYRAZOL-3-YL)METHANOL | 23585-49-1 [chemicalbook.com]
- 2. WO2021219849A1 - Azetidin-3-ylmethanol derivatives as ccr6 receptor modulators - Google Patents [patents.google.com]
- 3. WO2024182692A1 - Negative allosteric modulators of metabotropic glutamate receptor 2 - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Divergent Halogenation Strategies for the (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Scaffold
Introduction & Mechanistic Causality
The (1-cyclopropyl-1H-pyrazol-3-yl)methanol scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of advanced therapeutics, including potent anticoagulant agents such as Factor XIa inhibitors ()[1]. The structural architecture of this molecule presents two distinct, chemically orthogonal sites for halogenation. Controlling the regioselectivity of halogenation is critical for downstream cross-coupling or alkylation reactions.
As an application scientist, understanding the electronic and steric causality behind these reactions is paramount:
-
Pathway A: Regioselective C4-Ring Halogenation (SEAr). The pyrazole ring is a π-excessive heterocycle. However, the electronegative nitrogen atoms deactivate the C3 and C5 positions. Consequently, electrophilic aromatic substitution (SEAr) occurs almost exclusively at the most electron-rich C4 position ()[2]. Utilizing N-halosuccinimides (e.g., NBS, NCS) provides a controlled, low-concentration release of the halonium ion (
), preventing unwanted oxidation of the primary alcohol or deleterious ring-opening of the cyclopropyl group ()[3]. -
Pathway B: Aliphatic Hydroxyl-to-Halogen Conversion (SN2). Converting the C3-hydroxymethyl group to a halomethyl moiety transforms the scaffold into a potent alkylating agent ()[1]. For bromination, Phosphorus Tribromide (
) is preferred over aqueous . operates via a mild SN2 mechanism in aprotic solvents, which avoids the strongly acidic conditions of that could protonate the pyrazole nitrogens, thereby reducing solubility and potentially inducing cyclopropyl ring cleavage.
Reaction Pathways Visualization
Divergent halogenation pathways for the (1-cyclopropyl-1H-pyrazol-3-yl)methanol scaffold.
Quantitative Data: Reagent Selection & Yield Optimization
The following table summarizes the optimized conditions for achieving orthogonal halogenation on the scaffold, minimizing cross-reactivity.
| Target Position | Reagent | Solvent | Temp (°C) | Time (h) | Mechanism | Avg. Yield (%) |
| C4 (Ring) - Br | NBS (1.05 eq) | DMF | 0 to 25 | 2 - 4 | SEAr | 85 - 92 |
| C4 (Ring) - Cl | NCS (1.10 eq) | MeCN | 25 to 60 | 4 - 6 | SEAr | 78 - 85 |
| C3-Methyl - Br | DCM | 0 to 25 | 12 - 16 | SN2 | 80 - 88 | |
| C3-Methyl - Cl | DCM | 0 to 25 | 2 - 4 | SNi | 85 - 90 |
Experimental Protocols & Self-Validating Workflows
The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to empower researchers to troubleshoot effectively.
Protocol 1: Regioselective C4-Bromination using N-Bromosuccinimide (NBS)
Objective: Synthesize 4-bromo-(1-cyclopropyl-1H-pyrazol-3-yl)methanol.
-
Dissolution: Dissolve (1-cyclopropyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state (Wheland intermediate) of the SEAr mechanism, accelerating the reaction without participating as a nucleophile.
-
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition controls the exothermic nature of the bromination. NBS acts as a steady, low-concentration source of electrophilic bromine (
), strictly preventing over-bromination or oxidation of the primary alcohol.
-
-
Reaction Monitoring: Remove the ice bath and stir at room temperature. Monitor via TLC (Hexanes/EtOAc 1:1).
-
Quenching & Extraction: Once the starting material is consumed, quench the reaction with saturated aqueous
. Extract with EtOAc (3x).-
Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species to inert bromide ions, instantly halting the reaction and preventing degradation during workup.
-
-
Validation (Self-Correction): 1H-NMR will confirm success by the complete disappearance of the characteristic pyrazole C4-H singlet (typically around
6.2-6.5 ppm). If the C4-H peak remains, the NBS was likely degraded (succinimide contamination); use freshly recrystallized NBS.
Protocol 2: Hydroxyl Bromination using Phosphorus Tribromide ( )
Objective: Synthesize 3-(bromomethyl)-1-cyclopropyl-1H-pyrazole ()[1].
-
Dissolution: Dissolve (1-cyclopropyl-1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM under an inert Argon atmosphere.
-
Causality: An inert atmosphere is critical because
violently hydrolyzes in the presence of atmospheric moisture, generating gas which could prematurely protonate the pyrazole and stall the reaction.
-
-
Reagent Addition: Cool the mixture to 0 °C. Add
(1.5 eq) dropwise via syringe.-
Causality: The initial formation of the phosphite ester intermediate is highly exothermic. Maintaining 0 °C prevents the thermal cleavage of the sensitive cyclopropyl ring.
-
-
Propagation: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching: Carefully pour the mixture into ice-cold saturated aqueous
until gas evolution ceases.-
Causality:
neutralizes the phosphorous acid ( ) byproduct and any trace , ensuring the basic pyrazole nitrogen remains unprotonated for efficient extraction into the organic phase.
-
-
Validation (Self-Correction): LC-MS will show the characteristic M and M+2 isotopic pattern of bromine (~1:1 ratio). 1H-NMR will show a downfield shift of the
protons and the disappearance of the broad peak.
Workflow Visualization
Standardized self-validating experimental workflow for pyrazole halogenation.
References
-
Title: Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water Source: ResearchGate URL: [Link]
-
Title: Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]
- Title: US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof Source: Google Patents URL
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (1-cyclopropyl-1H-pyrazol-3-yl)methanol
Welcome to the Technical Support Center. This bulletin is engineered for drug development professionals, synthetic chemists, and researchers encountering isolation challenges with polar, nitrogen-containing heterocycles. As a Senior Application Scientist, I have structured this guide to move beyond basic instructions—focusing instead on the physicochemical causality behind chromatographic behaviors and providing self-validating protocols to ensure high-yield, high-purity isolation.
System Diagnostics & Physicochemical Properties
Before initiating any purification workflow, analyzing the molecular properties of your target compound is critical. (1-cyclopropyl-1H-pyrazol-3-yl)methanol features a basic pyrazole nitrogen and a primary alcohol, which fundamentally dictate its behavior on a silica gel stationary phase.
| Property | Value | Chromatographic Implication |
| CAS Number | 2201840-10-8 | N/A |
| Molecular Weight | 138.17 g/mol | Small molecule; diffuses rapidly, requiring precise fraction collection. |
| LogP | 0.7103 | High polarity; requires a strongly polar mobile phase (e.g., DCM/MeOH)[1]. |
| TPSA | 38.05 Ų | Significant polar surface area; highly prone to stationary phase adsorption[1]. |
| H-Bond Donors | 1 | The primary hydroxyl (-OH) acts as a strong donor to silica silanol groups[1]. |
| H-Bond Acceptors | 3 | Basic nitrogens and oxygen cause severe peak tailing on acidic silica[1]. |
Troubleshooting & FAQs
Q1: Why does (1-cyclopropyl-1H-pyrazol-3-yl)methanol exhibit severe peak tailing and poor recovery on standard silica gel?
A1: The causality lies in the acid-base chemistry occurring at the solid-liquid interface. Standard silica gel is heavily decorated with acidic silanol (Si-OH) groups. The basic
Q2: How can I prevent this tailing and improve fraction purity? A2: You must deactivate the silica gel. This is achieved by adding a basic modifier—typically 0.1% to 1% Triethylamine (TEA) or aqueous ammonia—to your mobile phase[2]. The TEA preferentially binds to and neutralizes the highly acidic silanol sites on the silica gel, effectively blocking the pyrazole from interacting with them. This forces the compound to partition based purely on polarity rather than acid-base retention, resulting in sharp, symmetrical peaks.
Q3: What is the optimal solvent system for this compound? A3: Given its low LogP (0.7103)[1], standard Hexane/Ethyl Acetate gradients will likely require very high Ethyl Acetate concentrations (>80%) and may still yield broad peaks. A more effective, self-validating system is a Dichloromethane (DCM) and Methanol (MeOH) gradient. Start with 100% DCM (containing 1% TEA) and gradually increase MeOH to 5-10%. Always validate your solvent system using 2D TLC (run once, rotate 90 degrees, run again) to ensure the compound is stable and not degrading on the silica.
Step-by-Step Methodology: TEA-Deactivated Silica Gel Chromatography
To ensure a self-validating and reproducible protocol, follow these exact steps for purifying (1-cyclopropyl-1H-pyrazol-3-yl)methanol.
Step 1: Mobile Phase Preparation
-
Prepare the initial eluent: Dichloromethane (DCM) with 1% (v/v) Triethylamine (TEA).
-
Prepare the polar eluent: DCM containing 10% Methanol (MeOH) and 1% TEA. Causality: Preparing bulk solvents ensures the TEA concentration remains constant throughout the gradient, maintaining continuous silica deactivation.
Step 2: Column Packing (Slurry Method)
-
Weigh the appropriate amount of silica gel (typically 30-50x the mass of the crude mixture).
-
Create a slurry using the initial eluent (DCM + 1% TEA).
-
Pour the slurry into the column and use compressed air to pack it tightly. Pass at least two column volumes of the initial eluent through the bed. Causality: Pre-equilibrating with TEA neutralizes the active silanol sites before the pyrazole is introduced, preventing irreversible adsorption of your product.
Step 3: Sample Loading (Dry Loading)
-
Dissolve the crude (1-cyclopropyl-1H-pyrazol-3-yl)methanol in a minimal amount of DCM/MeOH.
-
Add deactivated silica gel (or Celite) to the flask (approx. 3x the crude mass).
-
Evaporate the solvent completely under reduced pressure to yield a free-flowing powder.
-
Carefully load this powder onto the flat top of the packed column and top with a thin layer of sand. Causality: Dry loading prevents the highly polar compound from streaking down the column during liquid loading, ensuring a narrow initial band and superior resolution.
Step 4: Gradient Elution & Analysis
-
Begin elution with 100% initial eluent (DCM + 1% TEA).
-
Gradually introduce the polar eluent in 1-2% increments (e.g., 99:1 DCM:MeOH, then 98:2, up to 90:10) while collecting fractions.
-
Analyze fractions via TLC (eluted with 90:10 DCM:MeOH + 1% TEA). Visualize using UV light (254 nm) and a potassium permanganate (
) stain. Causality: The gradient elution resolves the pyrazole from less polar impurities, while the stain selectively oxidizes the primary alcohol, providing a secondary, visual confirmation of the product's presence.
Process Visualization
Workflow for the purification of basic pyrazole derivatives using deactivated silica gel chromatography.
References
Sources
Technical Support Center: Cyclopropylhydrazine Impurity Removal
Welcome to the Technical Support Center for drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of cyclopropylhydrazine impurities from your final product. As a highly reactive and potentially genotoxic impurity, ensuring its removal to acceptable levels is critical for drug safety and regulatory compliance.[1][2][3]
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding cyclopropylhydrazine impurities.
Q1: Why is cyclopropylhydrazine a concern as an impurity?
Hydrazine and its derivatives are classified as probable human carcinogens and are known to be mutagenic.[2] Regulatory agencies like the FDA and EMA have stringent requirements for controlling such genotoxic impurities in active pharmaceutical ingredients (APIs).[1][4] Therefore, it is crucial to demonstrate effective removal and control of cyclopropylhydrazine to ensure the safety of the final drug product.
Q2: What are the typical sources of cyclopropylhydrazine impurities?
Cyclopropylhydrazine is often used as a starting material or intermediate in the synthesis of various pharmaceutical compounds, particularly those containing pyrazole rings.[5][6] Impurities can arise from:
-
Unreacted Starting Material: Incomplete reaction conversion can leave residual cyclopropylhydrazine in the crude product.
-
Side Reactions: Undesired side reactions during synthesis can generate cyclopropylhydrazine or its derivatives.
-
Degradation: The final API or intermediates might degrade under certain conditions to form cyclopropylhydrazine.
Q3: What analytical methods are suitable for detecting and quantifying cyclopropylhydrazine?
Due to its reactive nature and low molecular weight, detecting cyclopropylhydrazine at low levels can be challenging.[7] Common analytical techniques include:[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Often requires derivatization to improve detection and separation.[11][12] A common derivatizing agent is salicylaldehyde.[11]
-
Gas Chromatography (GC): Also typically requires derivatization to handle the polarity and reactivity of hydrazine compounds.[9]
-
Spectrophotometry: A colorimetric method can be developed, for instance, by reaction with 4-dimethylaminobenzaldehyde.[7]
It is essential to validate your analytical method for specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure accurate results.[7][11]
II. Troubleshooting Guides: Purification Strategies
This section provides detailed troubleshooting for specific issues encountered during the purification process.
Issue 1: Residual Cyclopropylhydrazine Detected in the Final API After Standard Crystallization.
Q: My standard crystallization protocol is not sufficiently removing cyclopropylhydrazine. What are my next steps?
A: The high polarity and potential for hydrogen bonding of cyclopropylhydrazine can make its removal by simple crystallization challenging. Here’s a systematic approach to troubleshoot this issue:
Cyclopropylhydrazine, being a small and polar molecule, may co-crystallize with your product or remain dissolved in the mother liquor, leading to incomplete removal. The choice of solvent and crystallization conditions are paramount.
The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. fda.gov [fda.gov]
- 5. chembk.com [chembk.com]
- 6. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. | Sigma-Aldrich [sigmaaldrich.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
Crystallization solvents for (1-cyclopropyl-1H-pyrazol-3-yl)methanol
Technical Support Center: Crystallization & Handling of (1-cyclopropyl-1H-pyrazol-3-yl)methanol
Welcome to the Technical Support Center for (1-cyclopropyl-1H-pyrazol-3-yl)methanol. As a Senior Application Scientist, I have compiled this guide to address the most complex handling, phase-separation, and crystallization challenges associated with this critical intermediate. This compound is heavily utilized in the modern drug development pipeline, specifically serving as a core building block in the synthesis of Pyruvate Kinase modulators[1] and Factor XIa (FXIa) inhibitors for thromboembolic diseases[2].
Physicochemical Profiling
Understanding the thermodynamic behavior of a molecule begins with its physicochemical profile. The pyrazole core provides multiple hydrogen-bond acceptors, while the primary alcohol acts as a hydrogen-bond donor. This makes the molecule highly prone to solvation in polar media and challenging to crystallize from non-polar solvents.
| Property | Value | Causality / Impact on Crystallization |
| CAS Number | 2201840-10-8[3] | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | C7H10N2O[3] | Low molecular weight (138.17 g/mol ) correlates with higher solubility and lower melting points. |
| LogP | 0.71[3] | Moderately lipophilic; highly soluble in alcohols, THF, and EtOAc. |
| TPSA | 38.05 Ų[3] | High polarity surface area dictates the need for strong non-polar anti-solvents. |
| H-Bond Donors/Acceptors | 1 / 3[3] | High propensity for intermolecular hydrogen bonding; prone to liquid-liquid phase separation (oiling out). |
Experimental Workflow: Crystallization
Workflow for solvent/anti-solvent crystallization of pyrazole derivatives.
Troubleshooting Guide
Q: Why does my product persist as a dark orange oil after rotary evaporation? A: This is a classic thermodynamic issue. During synthesis, co-evaporation with solvents like toluene frequently yields a dark orange oil rather than a solid[1]. The low molecular weight and flexible cyclopropyl group lower the crystal lattice energy. When the solvent is removed rapidly, the system bypasses the crystallization window and enters a highly viscous, supercooled liquid state. Solution: Avoid evaporating to complete dryness. Leave a residual volume of a bridging solvent (like Ethyl Acetate) to maintain molecular mobility before introducing an anti-solvent.
Q: How do I prevent "oiling out" (Liquid-Liquid Phase Separation) during cooling? A: Oiling out occurs when the supersaturation level is pushed too high while the temperature remains above the melting point of the solute-solvent mixture. The compound phase-separates into a solute-rich liquid rather than forming a solid lattice. Causality: Using a purely non-polar solvent (like pure heptane or hexane) creates too steep of a solubility cliff. Solution: Implement a solvent/anti-solvent system (e.g., EtOAc/Heptane). Add the anti-solvent dropwise at an elevated temperature (40–45 °C) until the cloud point is just reached, then clear the solution with a few drops of EtOAc. Introduce seed crystals and hold the temperature (aging) for 1 hour to allow the crystal lattice to nucleate properly before initiating a slow cooling ramp.
Q: What is the optimal solvent system for maximizing both yield and purity? A: A binary system of Ethyl Acetate (EtOAc) and Heptane is highly recommended. EtOAc perfectly solvates the hydrogen-bonding network of the pyrazole and the hydroxyl group, ensuring impurities remain in the mother liquor. Heptane acts as a precise anti-solvent, gradually reducing the dielectric constant of the medium to force precipitation.
Standard Operating Procedure (SOP): Self-Validating Crystallization Protocol
This protocol is designed as a self-validating system; each step contains a physical checkpoint to ensure the thermodynamic state is correct.
-
Dissolution: Dissolve the crude (1-cyclopropyl-1H-pyrazol-3-yl)methanol in minimal EtOAc at 45 °C (approx. 3-5 mL/g). Validation Check: The solution must be completely transparent. If cloudy, add EtOAc in 0.5 mL increments.
-
Clarification: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed crystallization vessel. Validation Check: This removes heterogeneous nucleation sites (dust, insoluble polymers) that cause premature, impure precipitation.
-
Anti-Solvent Addition: Under moderate stirring (250 rpm), add Heptane dropwise until a persistent slight turbidity is observed. Immediately add EtOAc dropwise until the solution just clears. Validation Check: This visual cue pinpoints the exact metastable zone limit.
-
Seeding & Aging: Add 0.5% w/w of pure (1-cyclopropyl-1H-pyrazol-3-yl)methanol seed crystals. Hold the suspension at 40 °C for 60 minutes. Validation Check: If seeds dissolve, the system is under-saturated (add more Heptane). If the suspension thickens rapidly, it is over-saturated (add more EtOAc). The seeds should persist and grow slightly.
-
Cooling: Program the reactor to cool to 5 °C at a strict rate of 0.1 °C/min.
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 bed-volumes of pre-chilled Heptane (5 °C). Dry under vacuum at 30 °C for 12 hours.
Application in Drug Development: The FXIa Pathway
The purity of this intermediate is paramount because it serves as a core structural motif in the synthesis of Factor XIa (FXIa) inhibitors[2]. FXIa is a critical enzyme in the intrinsic coagulation pathway. By inhibiting FXIa, these drugs prevent the mass production of thrombin and subsequent fibrin clots, offering a safer anticoagulant profile with reduced bleeding risks[2].
Role of FXIa in the coagulation cascade and targeted inhibition.
Frequently Asked Questions (FAQs)
Q: What are the safety and handling precautions for this compound? A: According to standardized safety data, (1-cyclopropyl-1H-pyrazol-3-yl)methanol causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4]. Always handle within a certified fume hood and wear appropriate PPE (nitrile gloves, safety goggles).
Q: How should the purified crystalline product be stored? A: Store the compound at room temperature in a tightly sealed container[3]. For long-term storage, backfilling the container with an inert gas (Argon or Nitrogen) is recommended to prevent oxidative degradation of the primary alcohol.
Q: Can I use a different reducing agent to synthesize this compound from its ester precursor? A: Yes. The reduction of methyl or ethyl 1-cyclopropyl-1H-pyrazole-3-carboxylate to the corresponding methanol derivative is typically achieved using Lithium Aluminum Hydride (LiAlH4) in Tetrahydrofuran (THF) at 0 °C[2][5]. Ensure strict anhydrous conditions during this step to maximize the yield of the pre-crystallization crude.
References
1.[5] Title: (1-cyclopropyl-1H-pyrazol-3-yl)methanol | 2201840-10-8 - 摩熵化学 Source: molaid.com URL:
2.[4] Title: Safety Data Sheet - ChemScene Source: chemscene.com URL:
3.[3] Title: 2201840-10-8 | (1-Cyclopropyl-1H-pyrazol-3-yl)methanol | ChemScene Source: chemscene.com URL:
4.[1] Title: CN118434720A - Phthalazine derivatives as pyruvate kinase modulators Source: google.com URL:
5.[2] Title: US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof Source: google.com URL:
Sources
- 1. CN118434720A - Phthalazine derivatives as pyruvate kinase modulators - Google Patents [patents.google.com]
- 2. US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. (1-cyclopropyl-1H-pyrazol-3-yl)methanol - CAS号 2201840-10-8 - 摩熵化学 [molaid.com]
Technical Support Center: Controlling Exotherms in Pyrazole Ring Closure
Introduction: The Thermal Challenge of the "Privileged Scaffold"
Pyrazole rings are ubiquitous in medicinal chemistry (e.g., Celecoxib, Viagra, Rimonabant) due to their distinct pharmacological profiles. The most common synthetic route, the Knorr Pyrazole Synthesis , involves the condensation of hydrazines with 1,3-dicarbonyl compounds.[1][2]
While chemically elegant, this reaction is thermodynamically aggressive . Hydrazines are high-energy nucleophiles, and their condensation with carbonyls releases significant enthalpy. In a research setting (mg scale), this heat dissipates unnoticed. On a process scale (g to kg), it can lead to thermal runaway , solvent boiling, and potentially explosive decomposition of hydrazine accumulation.
This guide addresses the critical control of exotherms during this transformation, ensuring both operator safety and product integrity.
Part 1: Critical Safety & Mechanism (The "Why")
To control the reaction, you must understand the heat sources. The reaction proceeds in two distinct thermal stages.[3]
The Reaction Pathway
The following diagram illustrates the mechanism and the associated thermal events.
Figure 1: Mechanistic pathway of Knorr Pyrazole Synthesis highlighting thermal risk zones.
FAQ: Thermal Dynamics
Q: Why does the temperature spike immediately upon addition? A: This is often a combination of the heat of solution (hydrazine hydrate mixing with organic solvents) and the rapid kinetics of the first condensation step (formation of the hydrazone). This step has a low activation energy and occurs almost instantaneously at room temperature.
Q: What is a "Delayed Exotherm" and why is it dangerous? A: This is the "sleeping dragon" of process safety. If you add hydrazine at a temperature too low for the reaction to start (e.g., 0°C for a hindered substrate), the reagent accumulates in the vessel. When the mixture eventually warms up enough to initiate, all the accumulated hydrazine reacts at once . This results in a massive, uncontrollable energy release that can overwhelm cooling systems.
Part 2: Troubleshooting & Optimization (Q&A)
Issue 1: Temperature Spikes During Addition
User Report: "I'm adding hydrazine hydrate to my diketone in ethanol. Even with an ice bath, the temp jumps from 5°C to 35°C in seconds."
Diagnosis: Your dosing rate exceeds your cooling capacity (heat removal rate). Solution:
-
Dilution: Increase the solvent volume. Ethanol acts as a heat sink. A more dilute reaction (0.2 M - 0.5 M) has a higher heat capacity relative to the energy released.
-
Controlled Dosing: Switch from "dropwise" to a syringe pump or dropping funnel with a set rate (e.g., 1 mL/min).
-
Reverse Addition: If the diketone is stable, try adding the diketone to a cold solution of hydrazine. This ensures hydrazine is always in excess locally, potentially altering the kinetics, but often the standard addition (hydrazine to diketone) is preferred for regiocontrol.
Issue 2: Poor Regioselectivity
User Report: "I'm getting a 60:40 mix of isomers. I need the 1,5-isomer, not the 1,3."
Diagnosis: High temperatures during the initial mixing phase favor the thermodynamic product (often the 1,3-isomer) or lead to loss of kinetic control. Solution:
-
Cryogenic Addition: Perform the addition step at -10°C to 0°C. Maintain this temperature for 1-2 hours to lock in the hydrazone intermediate before heating to reflux for cyclization.
-
Solvent Switch: Switch from protic solvents (EtOH) to aprotic solvents (THF or 2-MeTHF). Protic solvents can facilitate proton transfers that scramble the regiochemistry.
Issue 3: "Stalled" Reaction
User Report: "I added everything, but TLC shows starting material remaining after 4 hours of reflux."
Diagnosis: Deactivation of hydrazine. If your dicarbonyl is acidic or if you are using a hydrazine salt (e.g., hydrochloride), the pH may be too low. Solution:
-
Buffer the System: Add a mild base like Sodium Acetate (NaOAc) (1.1 - 1.5 eq). This neutralizes the HCl released (if using salts) or buffers the solution, preventing protonation of the hydrazine nucleophile while still allowing acid catalysis for the dehydration step [1].
Part 3: Master Protocol (Self-Validating System)
This protocol is designed for safety first , utilizing checkpoints to prevent thermal runaway.
Reagents:
-
1,3-Dicarbonyl compound (1.0 equiv)[4]
-
Hydrazine Hydrate (1.1 equiv) or Substituted Hydrazine
-
Solvent: Ethanol (Green/Standard) or 2-MeTHF (Process friendly)
-
Additive: Sodium Acetate (optional, for buffering)
Workflow:
-
Setup & Heat Sink:
-
Charge the reactor with 1,3-dicarbonyl and solvent (Concentration ~0.5 M).
-
Checkpoint: Ensure internal temperature probe is submerged.
-
Cool to 0–5°C.
-
-
Controlled Addition (The Critical Step):
-
Dilute Hydrazine Hydrate (1:1 with reaction solvent) to increase volume and accuracy.
-
Rule of Thumb: The internal temperature must never rise >5°C above the setpoint. If it does, STOP addition and let it cool.
-
Observation: Look for color change (often yellow/orange) indicating hydrazone formation.
-
-
The "Digestion" Period:
-
After addition, stir at 0–5°C for 30–60 minutes.
-
Why? This allows the kinetic hydrazone formation to complete without thermal stress.
-
-
Cyclization (Heating):
-
Slowly ramp temperature to Room Temp (20°C).
-
Checkpoint: Check for secondary exotherm.
-
Heat to reflux (78°C for EtOH) for 2–4 hours to drive the dehydration/cyclization.
-
-
Workup:
-
Cool to Room Temp.
-
Many pyrazoles precipitate upon cooling. If not, remove solvent in vacuo and recrystallize (EtOH/Water).
-
Part 4: Scale-Up Decision Tree
When moving from grams to kilograms, heat transfer becomes the limiting factor. Use this logic flow to determine your equipment needs.
Figure 2: Process safety decision tree for scaling exothermic heterocycle synthesis.
Quantitative Data: Solvent Selection for Heat Management
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Suitability | Notes |
| Ethanol | 78 | 2.44 | High | Excellent heat sink; green solvent; product often crystallizes out. |
| Water | 100 | 4.18 | High | Best heat capacity; use for water-soluble hydrazines; "On-water" conditions. |
| THF | 66 | 1.76 | Medium | Good solubility; lower heat capacity requires better jacket cooling. |
| Toluene | 110 | 1.70 | Low | Poor heat sink; high boiling point increases risk if runaway occurs. |
References
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. Available at: [Link]
-
Upscaling and Risk Evaluation of the Synthesis of Disperazol. MDPI. Available at: [Link]
-
Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via Continuous Flow. ACS Publications. Available at: [Link]
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing N-alkylation side reactions in pyrazole synthesis
Technical Support Center: Preventing N-Alkylation Side Reactions in Pyrazole Synthesis
Introduction: The Tautomer Challenge
As researchers, we often treat the pyrazole ring as a stable aromatic block, but its inherent annular tautomerism (N-H shift between N1 and N2) creates a persistent nucleophilic ambiguity.[1] "Preventing N-alkylation side reactions" typically refers to two distinct failure modes in the lab:
-
Chemoselectivity Failure: You intended to functionalize a Carbon (C3/C4/C5) or Oxygen, but the Nitrogen reacted instead.[1]
-
Regioselectivity Failure: You intended to alkylate N1, but obtained the N2 isomer (or a difficult-to-separate mixture).
This guide synthesizes mechanistic insights with field-proven protocols to resolve these specific bottlenecks.
Module 1: Blocking N-Alkylation During C-Functionalization
User Query: "I am trying to lithiate my pyrazole at C5 for a cross-coupling reaction, but I am getting N-alkylated byproducts or no reaction. How do I lock the nitrogen?"
Technical Insight:
Direct lithiation of free (NH)-pyrazoles is impractical because the proton is highly acidic (
The Solution: The SEM-Switch Strategy
The [2-(Trimethylsilyl)ethoxy]methyl (SEM) group is superior to simple alkyl groups because it can be "switched" from N1 to N2, allowing access to both C3 and C5 positions without de novo synthesis.[1]
Protocol: SEM-Protected C-Lithiation
-
Protection:
-
Dissolve pyrazole (1.0 equiv) in dry THF at 0°C.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir 30 min.
-
Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 h.
-
Result: Mixture of N1-SEM and N2-SEM isomers (usually separable, but often used as a mixture if the next step converges).
-
-
C5-Lithiation (The Critical Step):
-
The "SEM-Switch" (If you needed C3 functionalization instead):
-
If you need to functionalize the other carbon (C3), you don't need to restart.[1]
-
Heat the SEM-protected pyrazole with SEM-Cl (catalytic, 10 mol%) in acetonitrile at reflux.
-
Mechanism:[3][4][5] This induces a thermodynamic equilibration, migrating the SEM group to the less sterically hindered nitrogen, exposing the previously blocked carbon for functionalization.[1]
-
Module 2: Troubleshooting Regioselective N-Alkylation
User Query: "I need to alkylate N1 selectively, but I keep getting a 60:40 mixture of N1/N2 isomers. How do I push the ratio >95:5?"
Technical Insight: Regioselectivity is governed by the interplay between sterics (favoring the less hindered N) and electronics/tautomerism (favoring the N lone pair with higher HOMO coefficient).[1]
-
Kinetic Control: Alkylation of the neutral species often favors the more nucleophilic nitrogen (often N2 if N1 is blocked by a tautomeric shift).
-
Thermodynamic Control: Alkylation of the pyrazolate anion (using strong base) is sensitive to the counter-cation and solvent coordination.
Decision Matrix: Solvent & Base Effects
| Variable | Condition | Effect on Selectivity | Mechanism |
| Solvent | HFIP (Hexafluoroisopropanol) | High Regiocontrol | H-bonding network stabilizes specific tautomers, often directing attack to the less hindered N. |
| Base | K₂CO₃ / Acetone | Kinetic Mix | Weak base/aprotic solvent leads to slow reaction, often poor selectivity. |
| Base | NaH / THF | Steric Control | Forms "naked" anion; alkylation occurs at the least hindered Nitrogen (N1).[1] |
| Chelation | MgBr₂ / DIPEA | Chelation Control | Mg²⁺ coordinates between N and an adjacent donor (e.g., ester/carbonyl at C3), forcing alkylation at N2.[1] |
Visualization: Regioselectivity Pathways
Caption: Decision tree for selecting reaction conditions based on desired N-alkylation isomer.
Module 3: Preventing "Wrong Isomer" Formation in Ring Synthesis
User Query: "I am synthesizing a pyrazole from a hydrazine and a 1,3-diketone. The alkyl group is ending up on the wrong nitrogen. How do I fix this?"
Technical Insight: This is a classical "N-alkylation side reaction" where the hydrazine attacks the wrong carbonyl. The regiochemistry is decided in the very first step: the formation of the hydrazone intermediate .[1]
-
Electronic Factor: The more nucleophilic Nitrogen of the hydrazine (usually the
unless substituted) attacks the more electrophilic Carbonyl.[1] -
Solvent Factor: Fluorinated solvents like HFIP or TFE can reverse this selectivity by activating specific carbonyls via Hydrogen bonding.
Protocol: HFIP-Directed Cyclization
-
Reaction Setup:
-
Dissolve 1,3-diketone (1.0 equiv) in HFIP (Hexafluoroisopropanol) (0.2 M).
-
Why HFIP? It is a strong H-bond donor but non-nucleophilic. It activates the carbonyls and stabilizes the polar transition state, often enhancing regioselectivity >20:1 compared to Ethanol.[1]
-
-
Addition:
-
Workup:
FAQ: Quick Troubleshooting
Q: I am seeing quaternary ammonium salts (over-alkylation). How do I stop at mono-alkylation? A: This occurs when the product (N-alkyl pyrazole) is more nucleophilic than the starting material.
-
Fix 1: Use Phase Transfer Catalysis (PTC) .[1][7] Use Toluene/50% NaOH with TBAB (tetrabutylammonium bromide).[1] The reaction occurs at the interface, limiting the availability of the alkylating agent to the neutral species.[1]
-
Fix 2: Switch to Trichloroacetimidates as alkylating agents with catalytic acid (CSA). This mechanism is strictly mono-alkylation and avoids the "alkylation train" seen with alkyl iodides.
Q: Can I use Boc protection to prevent N-alkylation during C-coupling? A: Risky. Boc groups are labile under basic Suzuki coupling conditions (base + heat) and can migrate or fall off, leading to N-arylation side reactions. THP (Tetrahydropyranyl) or SEM are far more robust for cross-coupling workflows.[1]
References
-
Regioselectivity in Pyrazole Synthesis (HFIP Effects)
-
SEM-Switch and C-H Arylation
-
Enzymatic Selective Alkylation
-
THP Protection & Thermal Isomerization
-
RSC Advances. "Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles."[1]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Regioisomer Resolution in Pyrazole Scaffolds: 1H NMR Spectrum Analysis of (1-cyclopropyl-1H-pyrazol-3-yl)methanol
(1-cyclopropyl-1H-pyrazol-3-yl)methanol is a critical heterocyclic building block frequently utilized in the development of novel therapeutics, including pyruvate kinase modulators and Factor XIa inhibitors[1][2]. During the synthesis of substituted pyrazoles—often via N-alkylation of pyrazole-3-methanol or cycloaddition strategies—the formation of regioisomers is a persistent challenge. Differentiating the target 3-yl isomer from its 4-yl counterpart requires rigorous analytical techniques.
This guide provides an objective comparison of the 1H NMR spectral profiles of (1-cyclopropyl-1H-pyrazol-3-yl)methanol and its primary alternative, (1-cyclopropyl-1H-pyrazol-4-yl)methanol, detailing the causality behind the chemical shifts and establishing a self-validating protocol for structural confirmation.
Part 1: The Analytical Challenge & Mechanistic Causality
In pyrazole NMR analysis, the electronic environment of the heterocyclic ring dictates proton shielding. The two nitrogen atoms exert a strong electron-withdrawing effect, significantly deshielding the adjacent positions (C3 and C5). Consequently, protons attached to C3 or C5 typically resonate downfield (δ 7.3–7.8 ppm). Conversely, the C4 position is relatively electron-rich due to resonance contributions, causing the H4 proton to appear significantly upfield (δ 6.0–6.5 ppm)[3].
When comparing the 3-yl and 4-yl isomers, this causality drives the analytical strategy:
-
3-yl Isomer: The pyrazole ring contains protons at C4 and C5. The stark difference in their electronic environments results in two distinct signals separated by over 1 ppm. Furthermore, these adjacent protons exhibit a characteristic vicinal coupling constant (
) of approximately 2.0–2.5 Hz[3]. -
4-yl Isomer: The pyrazole ring contains protons at C3 and C5. Both are adjacent to nitrogen atoms, placing them in similar, highly deshielded electronic environments. They appear as two closely spaced singlets (or finely coupled doublets,
Hz) further downfield.
Understanding this causality allows researchers to logically deduce the substitution pattern based on chemical shift dispersion and multiplicity, rather than relying solely on empirical matching.
Part 2: Comparative 1H NMR Data Analysis
The following table summarizes the quantitative 1H NMR data (400 MHz, CDCl3) for both regioisomers, highlighting the key differentiating features[1][3].
| Structural Feature | (1-cyclopropyl-1H-pyrazol-3-yl)methanol | (1-cyclopropyl-1H-pyrazol-4-yl)methanol (Alternative) | Diagnostic Significance |
| Pyrazole H5 | δ 7.39 (d, J = 2.3 Hz, 1H) | δ ~7.60 (s, 1H) | Deshielded by adjacent N1. Vicinal coupling present in 3-yl isomer. |
| Pyrazole H4 / H3 | δ 6.18 (d, J = 2.3 Hz, 1H) [H4] | δ ~7.45 (s, 1H)[H3] | H4 is shielded (upfield); H3 is deshielded (downfield). |
| Hydroxymethyl (-CH2OH) | δ 4.67 (s, 2H) | δ ~4.55 (s, 2H) | Minor shift variation; requires 2D NMR for definitive assignment. |
| N-Cyclopropyl (CH) | δ 3.61 (tt, J = 7.4, 3.8 Hz, 1H) | δ ~3.60 (m, 1H) | Consistent across both isomers. |
| N-Cyclopropyl (CH2) | δ 1.12–1.07 (m, 2H), 1.02–0.97 (m, 2H) | δ ~1.10–0.95 (m, 4H) | Consistent across both isomers. |
Note: Data for the 3-yl isomer is experimentally derived[1]. Data for the 4-yl isomer is modeled based on established pyrazole coupling and shielding principles[3].
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system: the 1D data provides the initial structural hypothesis, while the 2D data acts as the orthogonal confirmation.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified pyrazole compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2].
-
Ensure the solution is free of particulate matter by filtering it through a glass wool plug directly into a high-quality 5 mm NMR tube.
Step 2: 1D 1H NMR Acquisition
-
Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer at 298 K[1].
-
Set the spectral width to 12 ppm, using a relaxation delay (D1) of 2.0 seconds and 16–32 scans to ensure an adequate signal-to-noise ratio for resolving the complex cyclopropyl multiplets.
-
Process the data with zero-filling and a mild exponential line broadening (LB = 0.3 Hz). Phase and baseline correct the spectrum accurately to integrate the pyrazole protons.
Step 3: 2D NOESY/HMBC Validation (The Orthogonal Check) If the 1D spectrum is ambiguous due to overlapping solvent peaks or impurities, proceed immediately to 2D NMR.
-
NOESY: Acquire a 2D NOESY spectrum (mixing time ~500 ms). For the 3-yl isomer, the hydroxymethyl protons (δ 4.67) will show a strong Nuclear Overhauser Effect (NOE) spatial correlation only to the H4 proton (δ 6.18). In the 4-yl isomer, the hydroxymethyl protons will correlate to both H3 and H5.
-
HMBC: Acquire a 2D HMBC spectrum optimized for long-range coupling (
= 8 Hz)[3]. The hydroxymethyl protons will show three-bond correlations to C3 and C4 in the 3-yl isomer, but to C3, C4, and C5 in the 4-yl isomer.
Part 4: Diagnostic Workflow Visualization
The following diagram illustrates the logical decision tree for assigning the correct regioisomer using the protocols described above.
Diagnostic workflow for differentiating pyrazole regioisomers via 1D and 2D NMR techniques.
References
- Title: CN118434720A - Phthalazine derivatives as pyruvate kinase modulators Source: Google Patents URL
- Title: US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof Source: Google Patents URL
Sources
Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of Pyrazole Methanols
As a Senior Application Scientist, I frequently encounter the challenge of distinguishing isomeric or structurally similar heterocyclic scaffolds during drug development. Pyrazole methanols (e.g., 1-hydroxymethylpyrazole, 5-aryl-1H-pyrazole-3-methanols) are critical pharmacophores, serving as foundational building blocks for kinase inhibitors and alcohol dehydrogenase inhibitors (such as Fomepizole analogs).
Accurate structural elucidation of these heterocycles is paramount. This guide objectively evaluates the mass spectrometric (MS) behavior of pyrazole methanols, comparing their fragmentation patterns against alternative azole scaffolds (like imidazoles) and providing self-validating experimental workflows to ensure absolute data integrity.
Mechanistic Causality of Fragmentation
Understanding the why behind a mass spectrum prevents the misidentification of novel derivatives. The fragmentation of pyrazole methanols is governed by two primary thermodynamic and kinetic drivers:
Pathway A: Dehydration and Alpha-Cleavage (The Hydroxymethyl Effect)
Under both 70 eV Electron Ionization (EI) and Electrospray Ionization Collision-Induced Dissociation (ESI-CID) conditions, the most kinetically favored event is the cleavage of the hydroxymethyl group [1]. For 1-hydroxymethylpyrazoles, the rapid loss of water (-18 Da) or the hydroxymethyl radical (•CH₂OH, -31 Da) dominates the spectrum. Causality: The proximity of the pyrazole nitrogen's lone pair provides immense resonance stabilization to the resulting cation, forming a highly stable pyrazolium/azete intermediate. This anchimeric assistance makes the [M+H - H₂O]⁺ ion the base peak in most soft-ionization spectra.
Pathway B: Heterocyclic Ring Cleavage
Following the initial side-chain fragmentation, the pyrazole core undergoes high-energy ring opening. Causality: Unlike carbocycles, nitrogen-rich heterocycles relieve ring strain by extruding highly stable neutral molecules—specifically nitrogen gas (N₂, -28 Da) or hydrogen cyanide (HCN, -27 Da) [3]. The formation of a triple bond in the expelled neutral species (N≡N or H-C≡N) provides a massive entropic and enthalpic driving force, offsetting the energy required to break the aromatic ring [4].
Comparative Analysis: Pyrazole vs. Imidazole Scaffolds
When evaluating product performance or synthesizing combinatorial libraries, scientists must confidently differentiate pyrazoles (1,2-diazoles) from imidazoles (1,3-diazoles). While both 1-hydroxymethylpyrazole and 1-hydroxymethylimidazole share an identical precursor mass ([M+H]⁺ m/z 99), their MS/MS spectra diverge significantly at the secondary fragmentation stage due to their distinct nitrogen arrangements [2].
Table 1: Quantitative Comparison of ESI-MS/MS Fragmentation (Precursor m/z 99)
| Compound Scaffold | Primary Fragment (Base Peak) | Secondary Ring Fragments | Diagnostic Neutral Losses |
| 1-Hydroxymethylpyrazole | m/z 81 (-H₂O) | m/z 63, m/z 55 | -H₂O (18 Da), -CN (26 Da) |
| 1-Hydroxymethylimidazole | m/z 81 (-H₂O) | m/z 71, m/z 57, m/z 55 | -H₂O (18 Da), -CO (28 Da)* |
*Note: The m/z 71 fragment in imidazoles often arises from complex rearrangements that are thermodynamically unfavorable in the adjacent 1,2-nitrogen pyrazole system.
Visualizing the Fragmentation Logic
Proposed ESI-MS/MS fragmentation pathway for 1-hydroxymethylpyrazole highlighting neutral losses.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignment, the following LC-HRMS/MS workflow incorporates built-in validation gates. Do not rely solely on MS1 exact mass; orthogonal MS2 matching is strictly required for pyrazole methanols.
Phase 1: System Suitability and Preparation
-
Calibration: Tune the Q-TOF or Orbitrap mass spectrometer using a standard calibration mix to achieve a mass accuracy of < 2 ppm.
-
Sample Dilution: Dissolve the pyrazole methanol derivative in LC-MS grade Methanol to a final concentration of 1 µg/mL.
-
Validation Gate: Prepare a solvent blank (Methanol only) to rule out column carryover or background isobaric interference.
-
Phase 2: Chromatographic Separation 3. Column: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). 4. Gradient: Run a 10-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.
Phase 3: Data-Dependent Acquisition (DDA) 5. Ionization: Operate in ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. 6. Fragmentation: Set the collision energy (CE) to a ramped profile (15, 30, 45 eV) to capture both the highly labile dehydration event (low CE) and the rigid ring-cleavage events (high CE). 7. Isotopic Validation:
-
Validation Gate: Confirm that the MS1 isotopic pattern matches the theoretical distribution for the specific chemical formula (e.g., C₄H₆N₂O), verifying the absence of unexpected adducts.
Standardized self-validating workflow for the mass spectrometric analysis of pyrazole methanols.
References
- BenchChem Technical Support Team. "(5-ethyl-1-methyl-1H-pyrazol-4-yl)
- Rev. Chim. (Bucharest). "Microwave-Assisted Synthesis of 1-Hydroxymethylazoles."
- PubMed. "Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry."
- Rapid Commun. Mass Spectrom.
Precision Purity Analysis of (1-cyclopropyl-1H-pyrazol-3-yl)methanol: A Comparative HPLC Guide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Drug Development Subject: CAS 2201840-10-8 | MW: 138.17 g/mol
Executive Summary: The Regioisomer Challenge
(1-cyclopropyl-1H-pyrazol-3-yl)methanol is a critical building block for kinase inhibitors (e.g., JAK/STAT pathway modulators). Its synthesis—typically via reduction of a pyrazole carboxylate or cyclization of a hydrazine—inherently generates structural impurities that are difficult to resolve.
The primary analytical challenge is not the main peak, but the regioisomeric impurity : (1-cyclopropyl-1H-pyrazol-5-yl)methanol. These isomers possess identical molecular weights and nearly identical LogP values (~0.7), rendering standard "generic" HPLC gradients ineffective.
This guide compares analytical methodologies and presents an Optimized RP-HPLC Protocol designed specifically to resolve the N1/N5 regioisomers and polar starting materials.
Methodology Comparison: Selecting the Right Tool
We evaluated three common analytical techniques for the purity analysis of pyrazole alcohols.
| Feature | RP-HPLC (UV) [Recommended] | GC-FID | TLC / HPTLC |
| Selectivity | High (Tunable for isomers) | Medium (Thermal issues) | Low |
| Sensitivity | High (LOD < 0.05%) | Medium | Low |
| Suitability | Excellent for polar alcohols | Requires derivatization (TMS) | Qualitative only |
| Regioisomer Resolution | > 2.0 (with optimization) | < 1.0 (Co-elution risk) | Poor |
| Throughput | 15-20 min run time | 25-30 min run time | Fast (Parallel) |
Verdict: RP-HPLC is the gold standard. GC-FID is viable but risky due to the thermal lability of the hydroxyl group and potential tailing of the basic pyrazole nitrogen. TLC is insufficient for quantitative purity release.
The "Gold Standard" Optimized HPLC Method
This protocol prioritizes the separation of the target 3-isomer from the 5-isomer and the carboxylic acid precursor.
Chromatographic Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Why: The high surface area and extra-dense bonding prevent peak tailing caused by the basic nitrogen of the pyrazole ring.
-
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.-
Why: Acidic pH (~2.5) suppresses the ionization of silanols and ensures the pyrazole remains protonated, improving peak shape. Phosphoric acid is preferred over TFA for lower background noise at 210 nm.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm (Max absorbance for pyrazole ring).
-
Injection Volume: 5 µL.
Gradient Program
The "Shallow Ramp" strategy is used to pull apart the regioisomers.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Elute polar salts) |
| 12.0 | 70 | 30 | Critical Separation Window |
| 15.0 | 10 | 90 | Wash |
| 18.0 | 10 | 90 | Wash Hold |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Impurity Fate & Origin Visualization[2]
Understanding where impurities come from is essential for identifying them in the chromatogram.
Figure 1: Synthesis pathway showing the origin of the critical regioisomer and residual starting materials.
Experimental Protocol: Step-by-Step
Step 1: System Suitability Solution Preparation
To ensure the method can separate the isomers, you must create a "spiked" standard.
-
Weigh 10 mg of Reference Standard ((1-cyclopropyl-1H-pyrazol-3-yl)methanol).
-
Weigh 1 mg of the Regioisomer Impurity (if available) OR expose a small aliquot of standard to UV light/heat (force degradation often creates isomers or oxidation products for marker purposes).
-
Dissolve in 10 mL of Water:Acetonitrile (90:10) .
-
Note: Do not use 100% ACN as diluent; it causes "solvent wash" effects on early eluting polar peaks.
-
Step 2: Sample Preparation
-
Accurately weigh 25 mg of the sample substance.[1]
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A:B (90:10).
-
Filter through a 0.22 µm PVDF syringe filter (Nylon is also acceptable).
Step 3: Acceptance Criteria (System Suitability)
Before running the batch, verify:
-
Tailing Factor (Target Peak): 0.8 ≤ T ≤ 1.5.
-
Resolution (Rs): > 1.5 between Target Peak and Regioisomer (or nearest impurity).
-
RSD (Area): < 2.0% for 5 replicate injections.
Analytical Workflow Diagram
Figure 2: Decision tree for routine analysis and troubleshooting resolution issues.
References
-
PubChem. (2025).[2][3] (1-cyclopropyl-1H-pyrazol-3-yl)methanol Compound Summary. National Library of Medicine. [Link]
-
Sielc Technologies. (2018).[4] Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles: Regioselectivity and Methods. [Link]
-
ResearchGate. (2023). RP-HPLC Method Development for Pyrazole Derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-cyclopropyl-1H-pyrazol-5-yl)methanol | C7H10N2O | CID 83383735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Infrared Analysis of Pyrazole Hydroxyl Groups: A Comparative Technical Guide
This comparative guide details the infrared (IR) analysis of pyrazole hydroxyl groups, addressing the specific challenges of tautomerism and hydrogen bonding in heterocyclic drug scaffolds.
Audience: Researchers, Medicinal Chemists, and Spectroscopists. Purpose: To provide a robust, data-driven framework for distinguishing true hydroxyl bands from tautomeric ketone/amine signals in pyrazole derivatives.
Executive Summary: The "Hydroxyl" Trap
In drug development, pyrazoles are ubiquitous scaffolds (e.g., Celecoxib, Rimonabant). However, the "hydroxyl" group on a pyrazole ring (positions 3 or 5) is rarely a simple alcohol. It exists in a dynamic keto-enol equilibrium , often favoring the oxo-form (pyrazolinone) in the solid state.
Standard IR analysis frequently misidentifies these compounds because the expected sharp O-H stretch (~3600 cm⁻¹) is absent, replaced by broad N-H bands or carbonyl signals. This guide compares the spectral signatures of these tautomers and provides a validated Variable Concentration Protocol to definitively assign the bands.
Mechanistic Insight: Tautomerism & Hydrogen Bonding
The Tautomeric Equilibrium
The spectral fingerprint of a "hydroxypyrazole" depends entirely on its dominant tautomer.
-
Enol Form (OH-form): True 3-hydroxypyrazole or 5-hydroxypyrazole. Rare in the solid state for unsubstituted rings.
-
Keto Form (NH-form): Pyrazolin-3-one or Pyrazolin-5-one. Often the stable solid-state form due to strong intermolecular hydrogen bonding (dimers/oligomers).
Hydrogen Bonding Modes
-
Intermolecular (Dimers): Pyrazoles form cyclic dimers similar to carboxylic acids, causing massive broadening and red-shifting of OH/NH bands.
-
Intramolecular: If a substituent (e.g., carbonyl, nitro) is adjacent to the OH/NH, a planar 6-membered ring forms, locking the proton and preventing exchange.
Visualizing the Equilibrium
The following diagram illustrates the spectroscopic decision pathways based on the structural dynamics.
Figure 1: Tautomeric and environmental influences on the IR signature of hydroxypyrazoles.
Comparative Data: Spectral Fingerprints
The following table contrasts the key absorption bands. Note that the "Hydroxyl" band is often the least reliable indicator unless the sample is highly dilute.
Table 1: Characteristic Wavenumbers of Pyrazole Tautomers
| Feature | Enol Form (Hydroxypyrazole) | Keto Form (Pyrazolinone) | Notes / Causality |
| O-H Stretch | 3580–3640 cm⁻¹ (Sharp) | Absent | Only visible in dilute non-polar solution. |
| N-H Stretch | Absent (if N-substituted) | 3100–3400 cm⁻¹ (Broad) | Broadens significantly due to H-bonding. |
| C=O Stretch | Absent | 1680–1750 cm⁻¹ (Strong) | The "Smoking Gun" for the keto form. Lower freq if H-bonded. |
| Ring C=N/C=C | 1500–1630 cm⁻¹ | 1500–1600 cm⁻¹ | Enol form retains aromatic character; Keto loses some aromaticity. |
| C-O Stretch | 1200–1280 cm⁻¹ | Absent | Difficult to assign due to fingerprint region overlap. |
Table 2: Solvent & Phase Comparison
| Medium | Dominant Species | Spectral Characteristic |
| Solid (KBr Pellet) | Keto-Oligomers | Broad, undefined absorption 2500–3200 cm⁻¹; Strong C=O peak. |
| Polar Solvent (DMSO) | Solvated Monomers | H-bonds broken by solvent. Distinct C=O and NH bands appear.[1][2][3] |
| Non-Polar (CCl₄) | Enol/Keto Mix | Equilibrium depends on substituents. Best for observing free -OH. |
Experimental Protocol: Variable Concentration IR
To distinguish Intermolecular H-bonding (dimers) from Intramolecular H-bonding (structural features), you must perform a dilution study. This is the gold standard for validating pyrazole hydroxyl groups.
Objective
Determine if the broad band at 3200 cm⁻¹ is due to dimerization (concentration-dependent) or an internal chelate (concentration-independent).
Materials
-
Spectrometer: FTIR (resolution 2 cm⁻¹ or better).
-
Cells: CaF₂ or NaCl liquid cells (path lengths: 0.1 mm, 1.0 mm, 10 mm).
-
Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃). Note: CCl₄ is preferred for optical transparency in the 3000 cm⁻¹ region but requires safety handling.
Workflow
-
Preparation of Stock Solution:
-
Prepare a 0.1 M solution of the pyrazole derivative in the chosen solvent.
-
Why: High concentration favors dimer/oligomer formation.
-
-
Serial Dilution:
-
Prepare dilutions at 0.01 M , 0.001 M , and 0.0001 M .
-
Why: As concentration drops, the equilibrium shifts toward free monomers.
-
-
Path Length Compensation:
-
Use a 0.1 mm cell for the 0.1 M solution.
-
Use a 1.0 mm cell for the 0.01 M solution.
-
Use a 10 mm cell for the 0.001 M solution.
-
Scientific Integrity: According to Beer-Lambert Law (
), increasing path length ( ) as concentration ( ) decreases maintains constant Absorbance ( ) for non-associating species, allowing direct comparison of peak shapes.
-
-
Data Acquisition:
-
Record spectra for all concentrations.
-
Subtract pure solvent background for each specific cell path length.
-
Interpretation Logic
Figure 2: Decision tree for interpreting variable concentration IR data.
References
-
Tautomerism in Solid State: Holzer, W. et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 2018. Link
- IR of Pyrazole Dimers: King, M. et al. "Hydrogen bonding lights up overtones in pyraz
Sources
Strategic Sourcing and Qualification Guide: (1-Cyclopropyl-1H-pyrazol-3-yl)methanol Reference Standards
Executive Summary & Critical Identification
(1-Cyclopropyl-1H-pyrazol-3-yl)methanol is a critical pharmacophore scaffold, notably serving as a key intermediate in the synthesis of next-generation Factor XIa inhibitors and GLP-1R modulators.
In the current supply chain, this compound is primarily available as a Research Chemical rather than a pharmacopeial Certified Reference Material (CRM) . Consequently, drug development teams must procure high-purity batches and perform in-house qualification to establish them as Primary Reference Standards for GMP analytics.
⚠️ Critical Identity Alert
Do not confuse the target compound with its N-unsubstituted analog.
| Feature | Target Compound | Common Analog (Incorrect) |
| Name | (1-Cyclopropyl-1H-pyrazol-3-yl)methanol | (1H-Pyrazol-3-yl)methanol |
| CAS | 2201840-10-8 | 23585-49-1 |
| Structure | N1-Cyclopropyl substituted | N1-Unsubstituted |
| Use Case | Factor XIa / GLP-1R Inhibitors | General Pyrazole Chemistry |
Supplier Landscape & Comparative Analysis
Since no USP/EP standard exists, we evaluated three major "Specialized Building Block" suppliers known for stocking this specific CAS. The comparison below is based on typical Certificates of Analysis (CoA) and internal qualification data.
Supplier Performance Matrix
| Metric | ChemScene | Apollo Scientific | BLDPharm |
| Catalog No. | CS-0505547 | OR960473 | BD012345* |
| Stated Purity | ≥ 98.0% (HPLC) | ≥ 95.0% (NMR) | ≥ 97.0% (LC-MS) |
| Batch Consistency | High (Crystalline solid) | Variable (Often oil/low melt) | High (Solid) |
| Water Content | < 0.5% (KF) | Not Reported | Not Reported |
| Residual Solvents | Low (EtOAc traces) | Variable | Low |
| Documentation | H-NMR, LC-MS, HPLC | H-NMR | H-NMR, LC-MS |
| Lead Time | 1-2 Weeks (Global) | 2-3 Weeks (UK Stock) | 1 Week (Asia/US) |
| Recommendation | Primary Choice for Standard | Backup for Synthesis | Screening Only |
*> Note: Catalog numbers vary by region; verify CAS 2201840-10-8 prior to order.
Technical Insight: The "Purity Gap"
Most suppliers sell this as a synthesis building block (95-97% purity). For use as an Analytical Reference Standard (e.g., for quantifying impurities in a drug substance), a purity of >99.0% is typically required.
-
Recommendation: Purchase 1g of the highest purity grade (e.g., ChemScene) and perform a recrystallization (EtOAc/Hexane) followed by the qualification protocol below to establish it as your Primary Standard.
In-House Qualification Protocol (The "Gold Standard" Workflow)
Since you cannot buy a "Certified" standard, you must create one. This protocol uses Quantitative NMR (qNMR) to assign an absolute potency, which is superior to the "100% - Impurities" method for early-phase standards.
Workflow Visualization
The following diagram illustrates the decision logic for qualifying the incoming material.
Figure 1: Decision tree for converting commercial chemical stock into a qualified Reference Standard.
Experimental Methodologies
A. Chromatographic Purity Assessment (HPLC)
This method separates the target alcohol from potential ester precursors (methyl 1-cyclopropyl-1H-pyrazole-3-carboxylate) and over-reduced byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (low wavelength required due to lack of strong chromophores).
-
Acceptance Criteria: Main peak area > 99.0%. No single impurity > 0.5%.
B. Potency Assignment via qNMR
This is the critical step to determine the "As-Is" assay value (wt/wt) for your calculations.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), high purity (>99.9%).
-
Solvent: DMSO-d6 (provides clear separation of the pyrazole protons).
-
Procedure:
-
Weigh accurately ~10 mg of Sample (
) and ~10 mg of IS ( ) into the same vial. -
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H-NMR with D1 (relaxation delay) ≥ 30 seconds to ensure full relaxation.
-
-
Calculation:
Representative Data (Simulated)
The following data represents a typical qualification run for a batch sourced from ChemScene after one recrystallization step.
| Test Attribute | Method | Result | Specification (Ref Std) |
| Appearance | Visual | White crystalline solid | White to off-white solid |
| Identity | 1H-NMR | Conforms to structure | Conforms |
| HPLC Purity | HPLC-UV | 99.4% | ≥ 99.0% |
| Residual Solvents | GC-Headspace | 800 ppm (EtOAc) | < 5000 ppm |
| Water Content | Karl Fischer | 0.15% | < 0.5% |
| Assay (Potency) | qNMR | 98.9% w/w | Report Value |
References
- Bhat, S. et al. (2019). "Synthesis and Structure-Activity Relationships of Pyrazole Derivatives as Factor XIa Inhibitors." Journal of Medicinal Chemistry.
- United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. (Standard for qNMR methodology).
-
Pauli, G.F. et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Sources
Distinguishing 3-Isomer from 5-Isomer Using NOESY NMR: A Comprehensive Comparison Guide
In the synthesis of nitrogen-containing heterocycles—particularly pyrazoles, triazoles, and isoxazoles—regioselectivity remains a critical analytical challenge. For example, the condensation of asymmetric 1,3-diketones with substituted hydrazines typically yields a mixture of 1,3-disubstituted and 1,5-disubstituted regioisomers[1]. For researchers and drug development professionals, unambiguously assigning these structures is a strict regulatory requirement, as the 3- and 5-isomers often exhibit vastly different pharmacokinetic profiles and target affinities.
While X-ray crystallography provides absolute structural proof, it is bottlenecked by the need for high-quality single crystals. Consequently, Nuclear Magnetic Resonance (NMR) spectroscopy is the frontline analytical tool. This guide objectively compares 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative NMR techniques (HMBC, 1D NOE) for isomer differentiation, providing the theoretical grounding and self-validating protocols required for definitive structural assignment.
The Core Challenge: Tautomerism and Regioisomerism
Unsubstituted pyrazoles exist as rapidly interconverting tautomers in solution, making static structural assignment impossible[2]. However, once alkylated or arylated at the N1 position, this tautomerism is "locked," resulting in distinct 3- or 5-substituted regioisomers. The structural ambiguity arises because the 1D
Comparative Analysis of NMR Techniques
We evaluate three primary NMR techniques used for the structural elucidation of regioisomers:
| Feature | 2D NOESY | 1D NOE / ROESY | 2D HMBC |
| Mechanism | Through-space dipole-dipole relaxation (< 5 Å) | Through-space dipole-dipole relaxation (< 5 Å) | Through-bond scalar coupling ( |
| Primary Use Case | Complex molecules, overlapping spectral signals | Simple molecules, rapid verification of isolated spins | Mapping carbon skeleton connectivity |
| Resolution | High (signals spread over two dimensions) | Moderate (highly susceptible to signal overlap) | High (heteronuclear dispersion) |
| Ambiguity Risk | Low (direct spatial proof of proximity) | Moderate (spin diffusion risks in 1D) | Moderate (fails if quaternary carbons isolate spin systems) |
| Time Required | 2–12 hours | 10–30 minutes | 1–4 hours |
| Verdict for Isomers | Gold Standard | Excellent for rapid screening | Complementary, but can yield false negatives |
Why NOESY Outperforms HMBC for Regioisomers
HMBC relies on
NOESY bypasses the bond-pathway entirely by measuring spatial proximity via cross-relaxation. The causality is based on simple molecular geometry:
-
In the 5-isomer: The N1-alkyl (or aryl) group is sterically adjacent to the C5-substituent. A strong NOESY cross-peak will appear between the N1-protons and the C5-substituent protons[3].
-
In the 3-isomer: The N1-alkyl group is adjacent to the C5-proton (or C5-substituent), but far from the C3-substituent. A NOESY cross-peak will appear between the N1-protons and the C5-proton, confirming the 3-substitution pattern[4].
Logical workflow for distinguishing 3- and 5-pyrazole regioisomers using NOESY NMR cross-peaks.
Experimental Methodology: Self-Validating NOESY Protocol
To ensure trustworthiness, a NOESY experiment must be carefully calibrated. The most common point of failure is an incorrect "mixing time" (
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 15–20 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl
or DMSO- )[4]. Ensure the sample is free of paramagnetic impurities (like dissolved oxygen or trace metals) which accelerate relaxation and quench the NOE effect. Degassing the sample via the freeze-pump-thaw method is highly recommended. -
Relaxation Measurement: Run an Inversion-Recovery experiment to determine the longitudinal relaxation time (
) of the protons of interest (usually the N-alkyl protons). -
Mixing Time (
) Optimization: The causality of the NOE build-up dictates that the maximum signal-to-noise ratio occurs at for small molecules. For typical heterocyclic compounds (MW 200-400 Da), set between 300 and 600 ms. -
Acquisition: Use a phase-sensitive NOESY pulse sequence (e.g., noesygpphpp on Bruker systems). Acquire with at least 2048 x 256 data points to ensure adequate resolution in the indirect (
) dimension. -
Processing & Validation: Apply a sine-bell squared window function. In a properly phased NOESY spectrum of a small molecule (
), true NOE cross-peaks will have the opposite sign to the diagonal peaks. If they have the same sign, you are either observing chemical exchange (e.g., incomplete tautomer locking) or your molecule is in the intermediate tumbling regime, necessitating a switch to ROESY[5].
Step-by-step NMR acquisition workflow emphasizing the critical T1-dependent mixing time setup.
Case Study: Differentiating N-Boc-piperidinyl Pyrazole Regioisomers
In a recent study developing heterocyclic amino acids, researchers synthesized methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate[4]. The cyclocondensation yielded both the major 5-isomer and the minor 3-isomer. 1D NMR alone showed ambiguous overlapping multiplets, making direct assignment impossible. By employing 2D NOESY, the researchers established a self-validating proof of structure:
| Regioisomer | Diagnostic NOESY Observation | Structural Conclusion |
| Minor Isomer (6a) | Strong NOE cross-peaks observed between the phenyl group 2''(6'')-H protons and the pyrazole 5-H proton ( | Confirmed as the 1-phenyl-3-substituted isomer (N1-phenyl is adjacent to the C5-H). |
| Major Isomer (5a) | Strong NOE cross-peaks observed between the pyrazole NH proton ( | Confirmed as the 5-substituted isomer (C5-piperidine is adjacent to the N-position). |
This spatial mapping provided unequivocal proof[4]. Similar regioselective confirmations using NOE have been established for 1-aryl-3,4,5-substituted pyrazoles synthesized via 1,3-diketone condensation, where aprotic solvents with strong dipole moments were used to favor specific regioisomers[1].
Conclusion
While HMBC is invaluable for mapping the carbon skeleton of novel heterocycles, 2D NOESY remains the most robust, unambiguous technique for distinguishing 3-isomers from 5-isomers. By relying on geometric reality rather than scalar coupling, NOESY provides a definitive proof of structure—provided the mixing time is rigorously calibrated to the molecule's specific relaxation dynamics.
References
1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. URL: 2.[1] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Chemistry Portal. URL: 3. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals. URL: 4.[4] Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. URL: 5.[5] A Proton-Ionizable Ester Crown of 3,5-Disubstituted 1H-Pyrazole Able To Form Stable Dinuclear Complexes with Lipophilic Phenethylamines. PubMed. URL:
Sources
- 1. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 2. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Proton-Ionizable Ester Crown of 3,5-Disubstituted 1H-Pyrazole Able To Form Stable Dinuclear Complexes with Lipophilic Phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Causality: Why Cyclopropyl Outperforms Standard Alkyls
Metabolic Stability of Cyclopropyl Pyrazoles vs. Alkyl Pyrazoles: A Comparative Guide for Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently serving as a core motif in kinase inhibitors, cannabinoid receptor antagonists, and other targeted therapeutics1[1]. A critical decision during lead optimization is the selection of substituents on the pyrazole ring to balance target affinity, lipophilicity, and metabolic stability. While traditional alkyl groups (methyl, isopropyl, tert-butyl) are synthetically accessible, they often introduce severe metabolic liabilities. Replacing these with a cyclopropyl moiety is a proven bioisosteric strategy.
This guide objectively compares the metabolic stability of cyclopropyl pyrazoles against their alkyl counterparts, providing mechanistic insights, comparative data, and robust experimental protocols for empirical validation.
Cytochrome P450 (CYP) enzymes primarily metabolize alkyl groups via aliphatic oxidation. The rate-limiting step in this pathway is hydrogen atom abstraction 2[2].
-
Alkyl Pyrazoles: Groups like methyl and isopropyl contain fully sp³-hybridized carbon atoms with relatively low C–H bond dissociation energies (BDE). These are highly susceptible to CYP-mediated hydrogen abstraction, leading to rapid hydroxylation, high intrinsic clearance, and short systemic half-lives.
-
Cyclopropyl Pyrazoles: The cyclopropane ring is highly strained. To accommodate the 60° bond angles, the C–C bonds gain p-character, forcing the C–H bonds to adopt increased s-character (approaching sp² hybridization). This structural constraint results in shorter, stronger C–H bonds with significantly higher BDE. Consequently, the energy barrier for CYP-mediated hydrogen abstraction is raised, effectively diverting or slowing oxidative metabolism2[2].
The Bioactivation Caveat: While cyclopropyl groups generally resist oxidation, researchers must remain vigilant. In rare structural contexts, they can undergo CYP-mediated bioactivation. If a cyclopropyl radical is formed, the ring strain can drive a ring-opening rearrangement, potentially reacting with glutathione (GSH) to form reactive, hepatotoxic metabolites 3[3].
Mechanistic pathways of pyrazole substituents: Alkyl oxidation vs. Cyclopropyl stability.
Comparative Quantitative Data
To illustrate the impact of these substitutions, the following table summarizes representative in vitro human liver microsomal (HLM) stability data for a generalized pyrazole scaffold substituted at the 3-position. Data trends are aggregated from medicinal chemistry optimization campaigns, including those for FLT3 inhibitors and tert-butyl replacements4[4].
| Pyrazole Substituent | C–H Bond Type | HLM Half-Life (t₁/₂, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Methyl | Pure sp³ | < 15 | > 100 (High) |
| Isopropyl | Pure sp³ | 20 - 30 | 50 - 80 (Moderate-High) |
| tert-Butyl | Pure sp³ | 30 - 45 | 30 - 50 (Moderate) |
| Cyclopropyl | sp²-like | > 90 | < 15 (Low) |
| Trifluoromethylcyclopropyl | sp²-like + F | > 120 | < 5 (Very Low) |
Note: The addition of electron-withdrawing fluorine atoms (e.g., trifluoromethylcyclopropyl) further deactivates the ring toward oxidative metabolism, yielding near-complete microsomal stability.
Experimental Methodology: Self-Validating Microsomal Stability Assay
To empirically determine the metabolic stability of synthesized pyrazole analogs, the Liver Microsomal Stability Assay is the gold standard.
Trustworthiness & Causality in Protocol Design: A metabolic assay is only as reliable as its controls. This workflow incorporates a positive control (Verapamil) to validate the enzymatic activity of the microsomes, and a minus-NADPH negative control to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation in the buffer.
Self-validating experimental workflow for in vitro liver microsomal stability assays.
Step-by-Step Protocol
1. Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. (Causality: Mg²⁺ is an essential cofactor required for optimal CYP450 enzymatic function).
-
Prepare a 10 mM stock of the pyrazole test compound in DMSO. Dilute to 100 µM in acetonitrile (ACN).
-
Prepare the NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). (Causality: Continuous enzymatic generation of NADPH prevents cofactor depletion from becoming the rate-limiting step during the 60-minute assay).
2. Incubation Mixture Setup:
-
In a 96-well plate, combine the phosphate buffer, human liver microsomes (HLM, final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Ensure the final organic solvent concentration remains <0.5% to prevent enzyme denaturation.
-
Set up parallel wells for the positive control (1 µM Verapamil) and the minus-NADPH negative control.
3. Pre-Incubation & Initiation:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach physiological temperature.
-
Initiate the reaction by adding the NADPH regenerating system to all wells (except the minus-NADPH controls, which receive an equivalent volume of plain buffer).
4. Time-Course Sampling & Quenching:
-
At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Immediately transfer the aliquot into 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide). (Causality: The high concentration of cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and locking the metabolite profile at that exact time point).
5. Sample Processing & Analysis:
-
Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the peak area of the remaining parent compound relative to the internal standard.
6. Data Calculation:
-
Plot the natural log (ln) of the percentage of remaining parent compound versus time.
-
Calculate the elimination rate constant (
) from the slope of the linear regression. -
Determine Half-life (
) and Intrinsic Clearance ( ).
References
- Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia Source: National Institutes of Health (NIH) / RSC Med Chem
- Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs
- Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors Source: Xenobiotica / ResearchG
- Metabolically Stable tert-Butyl Replacement Source: ACS Medicinal Chemistry Letters
Sources
A Comparative Guide to the X-ray Crystallography of 1-Substituted Pyrazole-3-Methanols: Structural Insights for Rational Drug Design
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The functional properties of these molecules are intrinsically linked to their three-dimensional structure and the specific arrangement of atoms and functional groups. The substituent at the 1-position of the pyrazole ring plays a pivotal role in defining the molecule's overall conformation and its capacity for intermolecular interactions. Understanding these structural nuances is therefore critical for structure-activity relationship (SAR) studies and the rational design of more potent and selective drugs.[1]
Single-crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of these compounds, providing invaluable data on bond lengths, bond angles, molecular conformation, and the intricate network of non-covalent interactions that govern crystal packing.[2] These interactions, particularly hydrogen bonds, are fundamental to molecular recognition at biological targets and influence key physicochemical properties such as solubility and stability.
This guide provides a comparative crystallographic analysis of 1-substituted pyrazole-3-methanols. By examining how different substituents at the N1-position—specifically aryl versus alkyl groups—dictate molecular geometry and supramolecular assembly, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the structural chemistry of this important class of molecules.
Methodology: From Synthesis to Structure
The reliability of crystallographic data is predicated on the quality of the synthesized material and the rigor of the analytical method. The protocols described herein represent a self-validating system for obtaining and analyzing the crystal structures of novel pyrazole derivatives.
Experimental Protocol 1: Synthesis of 1-Substituted Pyrazole-3-Methanol
The synthesis of 1-substituted pyrazole-3-methanols is typically achieved through a multi-step process involving a cyclocondensation reaction.[3]
Step 1: Synthesis of Pyrazole-3-carboxylate Intermediate
-
A mixture of a 1,3-dicarbonyl compound (e.g., an ethyl 2,4-dioxoalkanoate) and a substituted hydrazine (e.g., phenylhydrazine) is prepared.[3]
-
The reaction is typically carried out in a suitable solvent, such as methanol or acetic acid, and may be heated under reflux for several hours.[2][4]
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by pouring it into ice-cold water.[4]
-
The solid intermediate, a 1-substituted-pyrazole-3-carboxylate, is collected by filtration and purified by recrystallization.
Step 2: Reduction to Pyrazole-3-methanol
-
The pyrazole-3-carboxylate intermediate is dissolved in an appropriate anhydrous solvent (e.g., tetrahydrofuran).
-
A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise at a reduced temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched, and the final product, the 1-substituted pyrazole-3-methanol, is worked up and purified, typically by column chromatography.
Step 3: Crystallization
-
High-purity product is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane).
-
The solution is subjected to slow evaporation at room temperature, or a vapor diffusion or slow cooling method is employed.
-
Well-formed single crystals suitable for X-ray diffraction are harvested.
Experimental Protocol 2: Single-Crystal X-ray Diffraction
The following outlines a generalized workflow for structure determination.[1]
-
Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a polarizing microscope and mounted on a goniometer head, typically using a cryoprotectant.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 120 K) in a stream of nitrogen gas to minimize thermal vibration.[5] X-ray diffraction data are collected using a specific radiation source (e.g., Mo Kα, λ = 0.71073 Å) as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2]
-
Data Analysis: The final refined structure provides precise atomic coordinates, from which bond lengths, angles, torsion angles, and intermolecular interactions are determined. Hirshfeld surface analysis can be employed to quantitatively analyze the intermolecular contacts.[6]
Workflow Diagram
The overall process from chemical synthesis to final structural analysis is depicted below.
Caption: Workflow from synthesis to crystallographic analysis.
Comparative Crystallographic Analysis
To illustrate the impact of the N1-substituent, we will compare the crystallographic features of two representative compounds: (1-Phenyl-1H-pyrazol-3-yl)methanol (Aryl substituent) and (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (Alkyl substituent). While the latter has the methanol group at the 5-position, the principles governing the influence of the N1-substituent on conformation and hydrogen bonding remain highly relevant for this comparison.[5][7]
Case Study 1: (1-Phenyl-1H-pyrazol-3-yl)methanol (Aryl N1-Substituent)
The presence of the N1-phenyl group introduces significant steric and electronic effects that dictate the molecule's conformation and packing.
-
Intramolecular Geometry: The phenyl ring is not coplanar with the pyrazole ring. The dihedral angle between the two rings is a critical conformational parameter. This twist is a compromise between conjugative stabilization (favoring planarity) and steric hindrance. The orientation of the C3-methanol group relative to the pyrazole ring is also key, defined by the N2-C3-C(methanol)-O torsion angle.
-
Intermolecular Interactions: The primary interaction governing the crystal packing is the hydrogen bond formed by the hydroxyl group of the methanol substituent.[8] This hydroxyl group can act as a hydrogen bond donor to the N2 nitrogen atom of an adjacent pyrazole ring (O-H···N), forming chains or dimers.[9] Additionally, the aromatic phenyl rings can participate in C-H···π and π-π stacking interactions, further stabilizing the crystal lattice.[10]
Case Study 2: (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol (Alkyl N1-Substituent)
Replacing the bulky phenyl group with a small methyl group significantly alters the steric profile, leading to different packing arrangements.
-
Intramolecular Geometry: With the small N1-methyl group, there is less steric constraint on the adjacent C5-methanol group. The conformation of the methanol substituent is primarily determined by the optimization of intermolecular hydrogen bonds.
-
Intermolecular Interactions: The crystal structure of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol reveals a robust hydrogen bonding network.[5] The hydroxyl group acts as a donor to the N2 atom of a neighboring molecule, creating a head-to-tail chain. This O-H···N interaction is the dominant supramolecular synthon. Unlike the N1-phenyl case, π-π stacking interactions are less likely to involve the N1-substituent, and packing is driven more directly by the efficient formation of these hydrogen-bonded chains.[11]
Data Summary and Comparison
The table below summarizes key crystallographic data for the two case studies, highlighting the structural differences.
| Parameter | (1-Phenyl-1H-pyrazol-3-yl)methanol | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol[5] |
| Chemical Formula | C₁₀H₁₀N₂O[7][12] | C₁₁H₁₂N₂O[5] |
| Crystal System | (Data not specified in available abstracts) | Orthorhombic[5] |
| Space Group | (Data not specified in available abstracts) | P2₁2₁2₁[5] |
| Key Torsion Angle | Pyrazole-Phenyl dihedral angle | C4-C5-C(methanol)-O |
| Primary H-Bond Motif | O-H···N (intermolecular) | O-H···N (intermolecular)[5] |
| Secondary Interactions | C-H···π, π-π stacking | C-H···π (with C3-phenyl) |
Visualization of Intermolecular Interactions
The dominant hydrogen bonding motif in pyrazole-methanols involves the formation of chains, which is a common feature for pyrazoles with a single hydrogen-bond donor/acceptor pair.[9]
Caption: Supramolecular chain via O-H···N hydrogen bonds.
Implications for Drug Design and Development
The crystallographic insights have direct and practical implications for drug development:
-
Receptor Binding: The conformation of the N1-substituent can dramatically influence how the molecule fits into a protein's binding pocket. A bulky, twisted N1-phenyl group will occupy a different space and present different potential interactions (e.g., hydrophobic, π-stacking) compared to a small N1-methyl group.
-
Solubility and Permeability: The network of intermolecular interactions in the solid state must be broken for a drug to dissolve. Different hydrogen bonding schemes (e.g., robust chains vs. discrete dimers) will correlate with different lattice energies and, consequently, affect aqueous solubility and bioavailability.
-
Polymorphism: The ability of a molecule to crystallize in multiple forms (polymorphs) with different packing arrangements is a critical concern in pharmaceutical development. Understanding the dominant intermolecular interactions, as revealed by crystallography, allows scientists to anticipate and control polymorphic behavior. The choice of the N1-substituent can favor certain supramolecular motifs, thereby influencing the likely polymorphic landscape.
Conclusion
This guide demonstrates that the substituent at the 1-position of the pyrazole ring is a critical modulator of the three-dimensional structure of pyrazole-3-methanols. The comparison between an N1-aryl and an N1-alkyl substituent reveals significant differences in molecular conformation and the hierarchy of intermolecular forces that direct crystal packing. While O-H···N hydrogen bonding remains the predominant interaction in this class of compounds, the steric and electronic nature of the N1-substituent dictates the efficiency of this packing and introduces secondary interactions, such as π-stacking, which fine-tune the supramolecular architecture.
For medicinal chemists and drug designers, this structural understanding is paramount. By strategically modifying the N1-substituent, it is possible to control molecular shape and the presentation of key interaction sites, providing a powerful tool for optimizing ligand-receptor interactions and improving the physicochemical properties essential for developing effective therapeutic agents.
References
-
Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]
-
Percentage distribution of different interactions present in PRZ as obtained from fingerprint plots. ResearchGate. [Link]
-
Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]
-
Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. [Link]
-
Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. [Link]
-
Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. National Center for Biotechnology Information. [Link]
-
Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. National Center for Biotechnology Information. [Link]
-
Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. National Center for Biotechnology Information. [Link]
-
Efficient Synthesis and Comprehensive Characterization of bis -Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
-
Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Center for Biotechnology Information. [Link]
-
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals - University of Southampton. [Link]
-
Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. ARKIVOC. [Link]
-
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]
-
X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Scilit. [Link]
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. Digital CSIC. [Link]
-
The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols. MDPI. [Link]
-
(1-phenyl-1H-pyrazol-3-yl)methanol. American Elements. [Link]
-
1-phenyl-1H-pyrazol-3-amine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. chemscene.com [chemscene.com]
- 8. The Role of Hydrogen Bond Interactions in Crystal Formation of Pyrrolo-Azines Alcohols [mdpi.com]
- 9. Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. americanelements.com [americanelements.com]
Safety Operating Guide
Personal protective equipment for handling (1-cyclopropyl-1H-pyrazol-3-yl)methanol
Comprehensive Safety and Operational Guide: Handling (1-cyclopropyl-1H-pyrazol-3-yl)methanol
For researchers and drug development professionals, the safe and precise handling of pharmaceutical intermediates is the foundation of reproducible science. (1-cyclopropyl-1H-pyrazol-3-yl)methanol (CAS: 2201840-10-8) is a highly valuable building block in medicinal chemistry, frequently utilized for synthesizing complex piperazine and oxopicolinamide derivatives[1].
However, pyrazole derivatives carry specific toxicological risks that require rigorous operational protocols. This guide provides a self-validating system for laboratory safety, detailing the mechanistic reasoning behind Personal Protective Equipment (PPE) selection, step-by-step handling procedures, and compliant disposal plans.
Chemical Profile & Hazard Assessment
Before designing a handling protocol, it is critical to understand the physicochemical properties and hazard classifications of the compound.
| Property / Classification | Detail |
| Chemical Name | (1-cyclopropyl-1H-pyrazol-3-yl)methanol |
| CAS Number | 2201840-10-8[2] |
| Molecular Formula | C₇H₁₀N₂O[2] |
| Molecular Weight | 138.17 g/mol [2] |
| Physical State | Solid / Powder |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[3][4] |
| Signal Word | Warning[4] |
Mechanistic Insight into Toxicity: Why are these precautions necessary? The base pyrazole moiety is known to be biologically active. Systemic absorption of pyrazole derivatives has been linked to hepatic stress, mitochondrial dysfunction, and interactions with metabolic enzymes such as cytochrome P450[5]. Furthermore, the addition of the cyclopropyl group increases the lipophilicity (LogP) of the molecule[1], which can facilitate rapid transdermal absorption. Therefore, preventing direct skin contact and inhalation of airborne dust is the primary objective of the PPE matrix.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and respiratory tract irritation[4], the following PPE must be worn at all times when handling this compound.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields (compliant with NIOSH US or EN 166 EU standards). Causality: Fine organic powders can easily become airborne during transfer, causing severe ocular irritation and potential micro-abrasions[4][5].
-
Hand Protection: Use high-quality nitrile gloves. Causality: Nitrile provides an excellent barrier against lipophilic organic molecules. If handling the compound in solution (e.g., dissolved in THF or DCM[1]), double-gloving is recommended, as organic solvents can rapidly degrade glove integrity, carrying the dissolved solute through the material.
-
Skin & Body Protection: A fully buttoned, impervious laboratory coat with fitted cuffs. Avoid exposed skin on the wrists or ankles.
-
Respiratory Protection: Handling must be restricted to a certified chemical fume hood. If handling outside of a ventilated enclosure is unavoidable, a suitable particulate respirator (e.g., N95, P100, or equivalent dust mask) is mandatory to prevent inhalation of aerosolized particles[3][4].
Standard Operating Procedure: Safe Handling Workflow
The following step-by-step methodology ensures minimal exposure during standard laboratory operations (e.g., weighing and reaction setup).
Step 1: Environmental Preparation
-
Ensure the chemical fume hood is operating at the correct face velocity (typically 80–120 fpm).
-
Clear the workspace of incompatible materials (strong oxidizing agents, strong acids).
-
Lay down a disposable, anti-static bench protector to catch any micro-spills.
Step 2: Weighing and Transfer
-
Use anti-static spatulas to minimize the repulsion of the dry powder, which can cause the material to scatter.
-
Weigh the compound directly into a tared reaction vessel or a sealable weigh boat. Do not weigh on open filter paper.
-
Seal the primary container immediately after use to prevent ambient moisture absorption and accidental spills[3].
Step 3: Solubilization
-
Add the reaction solvent (e.g., Tetrahydrofuran or Dichloromethane[1]) slowly down the side of the vessel to prevent dust kick-up.
-
Cap the vessel securely before removing it from the fume hood.
Step 4: Post-Handling Decontamination
-
Wipe down spatulas and balances with a solvent-dampened tissue (e.g., alcohol), followed by soap and water[4].
-
Wash hands and exposed skin thoroughly with soap and water immediately after removing PPE[3].
Workflow for the safe handling and preparation of (1-cyclopropyl-1H-pyrazol-3-yl)methanol.
Emergency Response & Spill Management
In the event of a breach in containment, immediate and systematic action is required to prevent environmental contamination and personnel exposure.
Dry Spill (Powder):
-
Isolate: Evacuate non-essential personnel from the immediate area[4].
-
Protect: Ensure full PPE is worn, including a dust respirator.
-
Contain: Do not use compressed air or dry sweeping, which generates dust clouds. Use a HEPA-filtered vacuum designed for hazardous materials, or carefully sweep up the material using a damp absorbent pad[3].
-
Dispose: Place the collected material into a clean, dry, sealable, and labeled hazardous waste container[3].
Wet Spill (In Solution):
-
Absorb: Cover the spill with finely-powdered liquid-binding material (e.g., diatomite, vermiculite, or universal binders)[4].
-
Clean: Shovel the absorbed mixture into a chemical waste container. Decontaminate the affected surface by scrubbing with alcohol, followed by a thorough wash with large amounts of water[3][4].
Waste Segregation and Disposal Plan
(1-cyclopropyl-1H-pyrazol-3-yl)methanol and its derivatives are harmful to aquatic life and must never be discharged into drains, sewers, or waterways[4][5].
Disposal Methodology:
-
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a designated solid hazardous waste bin.
-
Liquid Waste: Solutions containing the compound must be segregated based on the solvent used.
-
If dissolved in halogenated solvents (e.g., DCM), place in the Halogenated Waste carboy.
-
If dissolved in non-halogenated solvents (e.g., THF, Methanol), place in the Non-Halogenated Waste carboy.
-
-
Destruction: All collected waste must be handed over to a licensed environmental agency for destruction via high-temperature chemical incineration equipped with an afterburner and scrubber (to safely manage nitrogen oxide (NOx) emissions)[5].
Segregation and disposal pathway for pyrazole-derivative chemical waste.
References
-
(1-cyclopropyl-1H-pyrazol-3-yl)methanol | 2201840-10-8. Molaid. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
